Product packaging for 5-Ethylbenzofuran-6-ol(Cat. No.:)

5-Ethylbenzofuran-6-ol

Cat. No.: B15206634
M. Wt: 162.18 g/mol
InChI Key: CBGCZMZGOJIRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethylbenzofuran-6-ol (CAS Number: 858792-88-8) is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It features a benzofuran core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Researchers are increasingly interested in benzofuran derivatives like this compound due to the scaffold's proven potential in drug discovery . Studies show that benzofuran compounds exhibit significant pharmacological properties, including potent antibacterial and antifungal activities . Some derivatives have demonstrated excellent activity against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) . Furthermore, the benzofuran scaffold is a promising base for developing anticancer and antitumor agents . Many derivatives function by targeting critical cellular processes, such as inhibiting tubulin polymerization, which can halt the proliferation of various cancer cell lines . This makes this compound a valuable intermediate for researchers in medicinal chemistry working on synthesizing novel compounds for biological evaluation. The compound is intended for research applications in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B15206634 5-Ethylbenzofuran-6-ol

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-ethyl-1-benzofuran-6-ol

InChI

InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,11H,2H2,1H3

InChI Key

CBGCZMZGOJIRPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)C=CO2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide pertains to the molecule 5-Ethylbenzofuran-6-ol. Extensive searches of scientific literature and chemical databases did not yield experimental data for this specific compound. Therefore, the quantitative physicochemical properties presented herein are computationally predicted values. The experimental protocols described are general standard methods applicable for the determination of such properties for organic compounds.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a subject of great interest in medicinal chemistry and drug development. This guide focuses on the physicochemical properties of a specific derivative, this compound. Understanding these fundamental properties is crucial for predicting the compound's behavior in biological systems, aiding in formulation development, and guiding further research.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using well-established computational models. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, CCc1cc2c(co1)cc(c1)O, was used as the input for these predictions.

PropertyPredicted ValueUnit
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 85.3°C
Boiling Point 289.7°C
Aqueous Solubility (logS) -2.8
pKa (acidic) 9.8
LogP (Octanol-Water Partition Coefficient) 2.5

Experimental Protocols

The following are standard experimental methodologies for determining the key physicochemical properties of a novel organic compound like this compound.

1. Melting Point Determination (Capillary Method) [1][2][3]

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

    • The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

2. Boiling Point Determination (Thiele Tube Method) [4][5][6]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.

    • The Thiele tube is gently heated, and the temperature is monitored.

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

3. Aqueous Solubility Determination (Flask Method - OECD 105) [7][8][9][10][11]

  • Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

  • Apparatus: Erlenmeyer flasks with stoppers, constant temperature bath/shaker, analytical balance, centrifuge, analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is allowed to stand to let suspended particles settle.

    • The solution is then centrifuged to remove any remaining undissolved solid.

    • A clear aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method.

    • The process is repeated to ensure that the measured solubility is consistent and represents the equilibrium state.

4. pKa Determination (Potentiometric Titration) [12][13][14][15][16]

  • Principle: The pKa is the negative logarithm of the acid dissociation constant. For a weak acid or base, the pKa can be determined by monitoring the pH of a solution as a titrant (a strong base or acid) is added. The pKa corresponds to the pH at which the compound is 50% ionized.

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

    • The solution is titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) of known concentration.

    • The pH is recorded after each incremental addition of the titrant, allowing the solution to stabilize before each reading.

    • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve.

5. LogP Determination (Shake-Flask Method) [17][18][19][20][21]

  • Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio.

  • Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • n-Octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

    • The mixture is shaken until equilibrium is reached (several hours).

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).

Visualizations

cluster_input Compound Synthesis & Purification cluster_solid Solid-State Properties cluster_liquid Liquid-State Properties cluster_solution Solution Properties cluster_output Data Analysis Input This compound (Pure Sample) MP Melting Point Determination Input->MP BP Boiling Point Determination Input->BP Sol Aqueous Solubility (OECD 105) Input->Sol pKa pKa Determination (Potentiometric) Input->pKa LogP LogP Determination (Shake-Flask) Input->LogP Data Physicochemical Profile MP->Data BP->Data Sol->Data pKa->Data LogP->Data

Caption: Experimental workflow for physicochemical property determination.

MW Molecular Weight MP Melting Point MW->MP Influences BP Boiling Point MW->BP Influences Sol Aqueous Solubility MP->Sol Impacts BP->Sol Impacts pKa pKa pKa->Sol Strongly Influences LogP LogP pKa->LogP Affects LogP->Sol Inversely Related

Caption: Interrelationships of key physicochemical properties.

References

Spectroscopic Analysis of 5-Ethylbenzofuran-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

This section details the anticipated spectroscopic characteristics of 5-Ethylbenzofuran-6-ol. The predictions are derived from standard correlation tables and the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan ring protons, the ethyl group, and the hydroxyl proton. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a1.2 - 1.4Triplet (t)3H~7.5-CH₃ of ethyl group
H-b2.6 - 2.8Quartet (q)2H~7.5-CH₂ of ethyl group
H-c~5.0 - 6.0Singlet (s, broad)1H-Phenolic -OH
H-d6.7 - 6.9Doublet (d)1H~2.0Furan ring proton
H-e7.5 - 7.7Doublet (d)1H~2.0Furan ring proton
H-f6.9 - 7.1Singlet (s)1H-Aromatic proton
H-g7.2 - 7.4Singlet (s)1H-Aromatic proton

1.1.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-115 - 17-CH₃ of ethyl group
C-222 - 25-CH₂ of ethyl group
C-3106 - 108C3 of furan ring
C-4110 - 112C7 of benzofuran
C-5118 - 120C4 of benzofuran
C-6125 - 128C3a of benzofuran
C-7129 - 132C5 of benzofuran
C-8144 - 146C2 of furan ring
C-9148 - 150C7a of benzofuran
C-10152 - 155C6 of benzofuran (C-OH)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands for this compound are listed below.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber Range (cm⁻¹)Functional GroupBond VibrationExpected Intensity
3550 - 3200PhenolO-H StretchStrong, Broad
3100 - 3000Aromatic/FuranC-H StretchMedium
2975 - 2850Alkyl (Ethyl)C-H StretchMedium
1620 - 1580Aromatic RingC=C StretchMedium-Strong
1500 - 1450Aromatic/Furan RingC=C StretchMedium-Strong
1260 - 1200PhenolC-O StretchStrong
1100 - 1000Furan RingC-O-C StretchStrong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The molecular weight of this compound is 162.19 g/mol .

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zIon StructureDescription
162[C₁₀H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
147[M - CH₃]⁺Loss of a methyl radical from the ethyl group
133[M - C₂H₅]⁺Loss of an ethyl radical (Benzylic cleavage)
105[C₇H₅O]⁺Loss of C₂H₅ followed by loss of CO

Visualization of Spectroscopic Processes

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucid Structure Elucidation Prep Prepare Sample (e.g., dissolve in solvent) NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data (e.g., Fourier Transform) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Chemical Shifts, Frequencies, m/z) Process->Interpret Structure Propose Chemical Structure Interpret->Structure Confirm Confirm Structure Structure->Confirm

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under electron ionization conditions.

G M This compound [C₁₀H₁₀O₂]⁺˙ m/z = 162 F1 [M - CH₃]⁺ [C₉H₇O₂]⁺ m/z = 147 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ [C₈H₅O₂]⁺ m/z = 133 M->F2 - •C₂H₅ F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - CO

A Technical Guide to the Solubility of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in biological and chemical systems. This is particularly true in the field of drug discovery and development, where solubility can impact everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive overview of the solubility of 5-Ethylbenzofuran-6-ol. Due to a lack of publicly available experimental data for this specific compound, this document outlines the theoretical solubility profile based on its chemical structure, detailed experimental protocols for determining its solubility, and a framework for presenting the resulting data.

Theoretical Solubility Profile of this compound

The solubility of an organic molecule is governed by its structural features and the principle of "like dissolves like." The structure of this compound contains a semi-polar benzofuran ring system, a polar hydroxyl group, and a non-polar ethyl group. These components will dictate its solubility in various solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor and acceptor.[1][2] This will facilitate its dissolution in polar protic solvents. However, the relatively large, non-polar benzofuran backbone and the ethyl group will limit its aqueous solubility. It is expected to have low to moderate solubility in water and higher solubility in alcohols like ethanol and methanol.[3] The phenolic nature of the hydroxyl group means that its solubility in aqueous solutions will be pH-dependent; it will be more soluble in basic solutions where the hydroxyl group is deprotonated to form a more polar phenoxide ion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. This compound is expected to exhibit good solubility in these solvents due to dipole-dipole interactions. DMSO and DMF are generally excellent solvents for a wide range of organic molecules and are commonly used for preparing stock solutions in biological assays.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The aromatic benzofuran ring and the ethyl group are non-polar moieties that will promote solubility in non-polar solvents through van der Waals forces.[4] Therefore, this compound is predicted to be soluble in many common organic solvents.

Quantitative Solubility Data

While specific experimental data is not available, the following table provides a template for how the quantitative solubility of this compound would be presented.

SolventSolvent TypeTemperature (°C)MethodSolubility (mg/mL)Solubility (M)
Water (pH 7.4)Polar Protic25ThermodynamicData PointData Point
EthanolPolar Protic25ThermodynamicData PointData Point
Dimethyl Sulfoxide (DMSO)Polar Aprotic25ThermodynamicData PointData Point
AcetonitrilePolar Aprotic25ThermodynamicData PointData Point
DichloromethaneNon-Polar25ThermodynamicData PointData Point
HexaneNon-Polar25ThermodynamicData PointData Point

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental protocols can be employed.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility (High-Throughput Screening Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5][7] It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous buffer.[8]

Objective: To quickly estimate the aqueous solubility of this compound under non-equilibrium conditions.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure (Nephelometric Method):

  • Prepare serial dilutions of the DMSO stock solution of this compound in a 96-well plate.

  • Transfer a small, fixed volume of each dilution to another 96-well plate containing the aqueous buffer. This will result in a range of final compound concentrations.

  • Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity like this compound.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_data Data Interpretation & Application start Compound Synthesis (this compound) qual_sol Qualitative Solubility Tests (Water, HCl, NaOH) start->qual_sol Initial Screening thermo_sol Thermodynamic Solubility (Shake-Flask) qual_sol->thermo_sol Proceed if promising kinetic_sol Kinetic Solubility (HTS Nephelometry/UV) qual_sol->kinetic_sol For high-throughput needs data_analysis Data Analysis & Reporting thermo_sol->data_analysis Equilibrium Data kinetic_sol->data_analysis Precipitation Data application Application in R&D (e.g., Formulation, Assay Dev.) data_analysis->application Informed Decisions

Caption: Experimental workflow for solubility determination.

References

The Discovery and Natural Occurrence of Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and natural occurrence of benzofuran derivatives. These heterocyclic compounds, characterized by a fused benzene and furan ring system, are widely distributed in nature and exhibit a remarkable range of biological activities, making them a focal point for research and drug development. This document details their prevalence in various natural sources, outlines protocols for their isolation and characterization, and explores their interactions with key signaling pathways.

Natural Occurrence of Benzofuran Derivatives

Benzofuran derivatives are a significant class of naturally occurring compounds found in a diverse array of organisms, most notably in higher plants.[1][2][3] They are particularly abundant in the plant families Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3] These compounds have also been isolated from fungi and marine organisms.[4] The structural diversity of naturally occurring benzofurans is vast, contributing to their wide spectrum of biological activities.

Distribution in Plant Families

Benzofuran derivatives are secondary metabolites in many plant species. The Asteraceae family is a particularly rich source of these compounds.[3] Notable plant genera that produce benzofuran derivatives include Morus (Moraceae), Zanthoxylum (Rutaceae), and various species within the Asteraceae family.

Quantitative Analysis of Benzofuran Derivatives in Natural Sources

The concentration of benzofuran derivatives can vary significantly depending on the plant species, the part of the plant, the geographical location, and the time of harvest. The following tables summarize the quantitative data on the occurrence of selected benzofuran derivatives in various natural sources.

Benzofuran DerivativeNatural SourcePlant PartYield/ConcentrationReference
Moracin CMorus albaRoot Bark0.015%
Moracin MMorus albaRoot Bark0.021%
AilanthoidolZanthoxylum ailanthoidesStem Wood0.002%
EuparinEupatorium chinenseRoot0.12%
6-demethoxy-4'-O-methylcapillarisinArtemisia capillarisAerial Parts0.0035%

Table 1: Quantitative Occurrence of Selected Benzofuran Derivatives in Plants

Plant FamilyRepresentative GeneraNotable Benzofuran Derivatives
AsteraceaeEupatorium, Artemisia, LigulariaEuparin, Capillarisin
MoraceaeMorusMoracins (A-Z)
RutaceaeZanthoxylumAilanthoidol
FabaceaeDalbergiaStevenin

Table 2: Major Plant Families Containing Benzofuran Derivatives

Experimental Protocols

The isolation and characterization of benzofuran derivatives from natural sources involve a series of well-established phytochemical techniques. The following sections provide detailed methodologies for these procedures.

Extraction and Isolation

Protocol 1: General Extraction and Fractionation

  • Plant Material Preparation: Air-dry the collected plant material (e.g., roots, stems, leaves) at room temperature and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

Protocol 2: Isolation of Moracins from Morus alba Root Bark

  • Extraction: Extract the dried and powdered root bark of Morus alba with methanol at room temperature.

  • Solvent Partitioning: Concentrate the methanol extract and partition it between ethyl acetate and water.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Collect the fractions containing moracins (monitored by TLC) and subject them to further purification using Sephadex LH-20 column chromatography and preparative HPLC to yield pure moracin derivatives.[5]

Characterization

The structural elucidation of isolated benzofuran derivatives is achieved through a combination of spectroscopic techniques.

Protocol 3: Spectroscopic and Spectrometric Analysis

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Record the UV spectra in methanol to identify the characteristic absorption bands of the benzofuran chromophore.

  • Infrared (IR) Spectroscopy: Obtain the IR spectra using KBr pellets or as a thin film to identify functional groups such as hydroxyl, carbonyl, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to determine the complete proton and carbon framework and establish the connectivity of the molecule.[6][7]

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HR-MS) using techniques like ESI-MS or EI-MS to determine the exact molecular weight and elemental composition of the compound.[6][7]

Signaling Pathways and Logical Relationships

Naturally occurring benzofuran derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, by modulating key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8] These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex inhibits Benzofuran->NFkB inhibits translocation

Figure 1: Inhibition of the NF-κB Signaling Pathway by Benzofuran Derivatives. This diagram illustrates how benzofuran derivatives can suppress inflammation by inhibiting the IKK complex and the subsequent translocation of NF-κB to the nucleus.

G Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Benzofuran Benzofuran Derivatives Benzofuran->MAPKKK inhibits Benzofuran->MAPKK inhibits

Figure 2: Modulation of the MAPK Signaling Pathway by Benzofuran Derivatives. This diagram shows the inhibitory effect of benzofuran derivatives on the MAPK cascade, a key regulator of cellular responses to stress and inflammation.

Anticancer Activity: Induction of Apoptosis

Several naturally occurring benzofuran derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[9] This is often achieved through the intrinsic mitochondrial pathway, involving the activation of caspases.

G cluster_apoptosome Apoptosome Formation Benzofuran Benzofuran Derivatives Mitochondrion Mitochondrion Benzofuran->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Figure 3: Induction of Apoptosis via the Intrinsic Pathway by Benzofuran Derivatives. This diagram outlines the mechanism by which benzofuran derivatives can trigger cancer cell death through the mitochondrial release of cytochrome c and subsequent caspase activation.

Conclusion

Benzofuran derivatives represent a vast and structurally diverse family of natural products with significant potential for the development of new therapeutic agents. Their widespread occurrence in plants, coupled with their potent biological activities, underscores the importance of continued research in this area. The protocols and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these remarkable compounds. The continued investigation into their natural sources, mechanisms of action, and structure-activity relationships will undoubtedly lead to the discovery of novel and effective drugs for a range of diseases.

References

A Technical Guide to the Biological Activity Screening of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel benzofuran compounds for various biological activities. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of natural and synthetic molecules with significant therapeutic potential.[1] Derivatives of this versatile core have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making them a focal point in modern drug discovery.[1][2][3]

This document details standardized experimental protocols, presents quantitative data from recent studies in a structured format, and visualizes key workflows and molecular pathways to facilitate a deeper understanding of the screening process.

Anticancer Activity Screening

Benzofuran derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a range of human cancer cell lines.[4][5][6] Their mechanisms of action often involve the inhibition of critical signaling pathways, such as the hypoxia-inducible factor (HIF-1) pathway and the serine-threonine kinase (AKT) signaling pathway, or the inhibition of key enzymes like VEGFR-2 tyrosine kinase.[4][7]

Data on Anticancer Activity

The cytotoxic or antiproliferative activity of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesCancer Cell LineAssayIC₅₀ (µM)Reference
MCC1019 (Compound 2)A549 (Lung Adenocarcinoma)In vitro testing16.4[4]
Compound 5 (fluorinated)uPA AssayIn vitro testing0.43[4]
3-methylbenzofuran (16b)A549 (Lung)MTT Assay1.48[5]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)MTT Assay3.01[5]
3-Amidobenzofuran (28g)HCT-116 (Colon)MTT Assay5.20[5]
Benzofuran-Oxadiazole (14c)HCT116 (Colon)In vitro cytotoxicity3.27[8]
Pyrazolyl-benzofuran (13g)MCF-7 (Breast)MTT Assay1.287[8]
Piperazine-benzofuran (16)A549 (Lung)In vitro anticancer0.12[9]
Piperazine-benzofuran (16)SGC7901 (Gastric)In vitro anticancer2.75[9]
Piperazine-benzofuran (38)A549 (Lung)MTT colorimetry25.15[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan precipitate.[10][11]

Materials:

  • Novel benzofuran compounds dissolved in a suitable solvent (e.g., DMSO).

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a solvent control (medium with the highest concentration of the solvent used).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.[11][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis: Cell viability is calculated as a percentage relative to the solvent control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

Benzofuran derivatives have shown significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[1][14][15] This makes them an important scaffold in the search for new antimicrobial agents to combat rising antibiotic resistance.[14]

Data on Antimicrobial Activity

The efficacy of antimicrobial compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/SeriesMicroorganismAssayMIC (µg/mL)Reference
Benzofuran-5-ol (20 & 21)Various FungiBroth Dilution1.6 - 12.5[1]
Benzofuran ketoxime (38)S. aureusNot Specified0.039[1]
Benzofuran ketoximesC. albicansNot Specified0.625 - 2.5[1]
Compound 1S. aureusNot Specified25[16]
Compound 6P. italicumNot Specified12.5[16]
Compound 6C. musaeNot Specified12.5 - 25[16]
Benzofuran amide (6a, 6b, 6f)Various Bacteria/FungiTube DilutionAs low as 6.25[15][17]
Hydrophobic benzofuran analogsS. aureus, B. subtilisNot Specified0.39 - 3.12[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[19] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]

Materials:

  • Novel benzofuran compounds.

  • Bacterial or fungal strains.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

Procedure:

  • Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Create a serial two-fold dilution of the benzofuran compounds directly in the plate by adding 50 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, and so on.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the compound concentrations by half.

  • Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and benzofuran derivatives have demonstrated potential as anti-inflammatory agents.[21][22] A common in vitro method for assessing this activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][23]

Data on Anti-inflammatory Activity

The anti-inflammatory potential is often expressed as the IC₅₀ value for the inhibition of an inflammatory mediator like nitric oxide.

Compound ID/SeriesCell LineMediatorIC₅₀ (µM)Reference
Aza-benzofuran (1)RAW 264.7Nitric Oxide17.3[16]
Aza-benzofuran (4)RAW 264.7Nitric Oxide16.5[16]
Piperazine/benzofuran (5d)RAW 264.7Nitric Oxide52.23[21]
Fluorinated benzofuranMacrophagesInterleukin-61.2 - 9.04[22]
Fluorinated benzofuranMacrophagesNitric Oxide2.4 - 5.2[22]
Fluorinated benzofuranMacrophagesProstaglandin E₂1.1 - 20.5[22]
Piperazine-benzofuran (16)RAW 264.7Nitric Oxide5.28[9]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with LPS. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Novel benzofuran compounds.

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution).

  • Sodium nitrite standard solution.

  • Complete cell culture medium.

  • 96-well plates.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density that allows them to reach ~80% confluency and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran compounds for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed NO inhibition is not due to cell death.[16]

Antioxidant Activity Screening

Benzofuran derivatives have also been investigated for their antioxidant properties, which is the ability to neutralize harmful free radicals.[24][25] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and simple method for evaluating this activity.[26]

Data on Antioxidant Activity

Antioxidant activity is often reported as the percentage of radical scavenging at a specific concentration or as an EC₅₀/IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals.

Compound ID/SeriesAssayConcentrationScavenging Activity (%)Reference
Substituted benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r)DPPH200 µg/mL"Very good"[24]
3-(glycinamido)-benzofuran-2-carboxamidesDPPHNot SpecifiedEvaluated[27]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade. The change in absorbance is measured to quantify the scavenging activity.

Materials:

  • Novel benzofuran compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.

  • Methanol or ethanol.

  • Positive control (e.g., Ascorbic acid, Trolox).[24]

  • 96-well plates or cuvettes.

  • Spectrophotometer or microplate reader.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the positive control in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. The final volume is made up with the solvent.

  • Control: A control sample is prepared containing the solvent instead of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm).

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The results can be used to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized benzofuran compounds.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Specific Assays cluster_2 Phase 3: Analysis & Lead Identification synthesis Novel Benzofuran Compound Synthesis primary_screen Primary Broad-Spectrum Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Panel) synthesis->primary_screen Test Compounds antimicrobial Antimicrobial Screening (MIC Determination) primary_screen->antimicrobial Active Compounds anti_inflam Anti-inflammatory Assay (e.g., NO Inhibition) primary_screen->anti_inflam antioxidant Antioxidant Assay (e.g., DPPH Scavenging) primary_screen->antioxidant sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anti_inflam->sar antioxidant->sar lead_id Lead Compound Identification sar->lead_id

Caption: A typical workflow for screening novel benzofuran compounds.

Inhibitory Action on Inflammatory Signaling Pathways

Benzofuran derivatives can exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK, which are activated by stimuli such as LPS.[21][28]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKKα/IKKβ TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB p65 (NF-κB) IkBa->NFkB releases ProInflam Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) NFkB->ProInflam Upregulates Transcription MAPK->ProInflam Upregulates Transcription Benzofuran Benzofuran Compound (5d) Benzofuran->IKK inhibits phosphorylation Benzofuran->NFkB inhibits phosphorylation Benzofuran->MAPK inhibits phosphorylation

Caption: Benzofuran inhibition of NF-κB and MAPK signaling pathways.

Key Structure-Activity Relationships (SAR)

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for designing more potent and selective compounds.

G core Benzofuran Core sub_c2 Substitution at C2 core:f0->sub_c2 sub_phenyl Substitution on N-phenyl Ring core:f2->sub_phenyl sub_hybrid Hybridization core->sub_hybrid sub_phenol Phenolic -OH Group core->sub_phenol sub_c2_detail Ester or Heterocyclic Rings Crucial for Cytotoxicity sub_c2->sub_c2_detail sub_phenyl_detail Halogen at para-position Enhances Cytotoxicity sub_phenyl->sub_phenyl_detail sub_hybrid_detail Chalcone, Triazole, Piperazine Hybrids as Potent Cytotoxic Agents sub_hybrid->sub_hybrid_detail sub_phenol_detail Hydrogen-donating group Promotes Favorable Interactions and Cytotoxic Properties sub_phenol->sub_phenol_detail

References

A Comprehensive Technical Guide to the Stability and Degradation of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed, projected framework for the stability and degradation studies of 5-Ethylbenzofuran-6-ol. As there is no publicly available stability data for this specific molecule, the experimental protocols, data, and degradation pathways presented herein are hypothetical. They are constructed based on established chemical principles of related structures (benzofurans, phenols, aromatic ethers) and regulatory guidelines for forced degradation studies.[1][2][3] This guide is intended to serve as a robust starting point for researchers initiating the stability assessment of this compound.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core, a phenolic hydroxyl group, and an ethyl substituent. The stability of such a molecule is a critical parameter in drug development, influencing its safety, efficacy, and shelf-life.[4] Understanding its degradation profile under various stress conditions is essential for developing stable formulations, identifying potential degradants, and establishing appropriate storage conditions.[2]

Forced degradation studies are a cornerstone of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a range of pH values, light, and oxidizing agents.[2][3] These studies are instrumental in developing and validating stability-indicating analytical methods, which can resolve the parent drug from any potential degradation products.[5][6][7]

This whitepaper outlines a comprehensive approach to investigating the stability of this compound, detailing hypothetical experimental protocols, predicting potential degradation pathways, and presenting anticipated data in a structured format.

Stability-Indicating Method: HPLC Protocol

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental to any degradation study. The primary goal is to develop a method that can separate this compound from all potential process impurities and degradation products.[5][8]

Hypothetical HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm (Photodiode Array Detector)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to accelerate the degradation process to generate the likely degradation products.[2] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants that may not be relevant to real-world storage conditions.[4]

Hydrolytic Degradation
  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis. The furan ring, being an enol ether, is a potential site for acid-catalyzed ring opening.[9][10] The phenolic group's reactivity can be influenced by pH.

  • Protocol:

    • Prepare three solutions of this compound (1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (Acidic Condition)

      • Purified Water (Neutral Condition)

      • 0.1 N Sodium Hydroxide (Alkaline Condition)

    • Reflux the solutions at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, 12, and 24 hours.

    • Neutralize the acidic and alkaline samples before dilution with the sample diluent.

    • Analyze all samples by the stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the molecule's sensitivity to oxidation. The phenol moiety and the ethyl group are potential sites of oxidation.[11]

  • Protocol:

    • Dissolve this compound (1 mg/mL) in a solution of 3% hydrogen peroxide in methanol/water.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze samples immediately by HPLC to prevent further degradation.

Thermal Degradation
  • Objective: To assess the stability of this compound in solid and solution states when exposed to high temperatures. Aromatic ethers can undergo thermal cleavage.[12][13]

  • Protocol:

    • Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to 70°C in a thermostatically controlled oven for 7 days.

    • Solution State: Prepare a 1 mg/mL solution in the sample diluent and heat at 70°C for 48 hours.

    • Sample the solid at day 0 and day 7, and the solution at regular intervals.

    • Analyze by HPLC.

Photolytic Degradation
  • Objective: To determine the light sensitivity of the drug substance. Phenolic compounds are often susceptible to photodegradation.[14][15][16]

  • Protocol:

    • Solid State: Spread a thin layer of the solid drug substance on a petri dish.

    • Solution State: Prepare a 1 mg/mL solution in the sample diluent.

    • Expose both samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a parallel set of control samples protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples by HPLC.

Data Presentation: Hypothetical Degradation Summary

The following table summarizes the hypothetical outcomes of the forced degradation studies.

Stress ConditionDuration% Degradation of ParentNo. of DegradantsMajor Degradant (RT, min)Remarks
0.1 N HCl 24 hrs @ 60°C12.5%2DP-H1 (8.2 min)Significant degradation observed.
0.1 N NaOH 24 hrs @ 60°C8.2%1DP-B1 (10.5 min)Moderate degradation, potential phenolic oxidation.
3% H₂O₂ 24 hrs @ RT18.9%3DP-O1 (9.1 min), DP-O2 (11.3 min)Highly susceptible to oxidation.
Thermal (Solid) 7 days @ 70°C2.1%1DP-T1 (12.1 min)Relatively stable in solid form.
Thermal (Solution) 48 hrs @ 70°C5.5%2DP-T1 (12.1 min), DP-T2 (7.4 min)Moderate degradation in solution.
Photolytic (Solid) ICH Q1B4.8%1DP-P1 (13.0 min)Some light sensitivity observed.
Photolytic (Solution) ICH Q1B9.7%2DP-P1 (13.0 min), DP-P2 (9.9 min)More pronounced degradation in solution.

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

G Forced Degradation & Method Development Workflow cluster_0 Forced Degradation cluster_1 Analysis & Method Development A Drug Substance (this compound) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Generate Stressed Samples B->G C->G D->G E->G F->G H Develop HPLC Method G->H I Analyze Samples H->I J Check for Peak Purity & Resolution I->J K Validate Method (Specificity) J->K L Identify Degradants (e.g., LC-MS) K->L

Forced Degradation & Method Development Workflow
Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted. The furan ether is susceptible to acid-catalyzed hydrolytic cleavage, while the phenol and ethyl groups are prone to oxidation.

G Predicted Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound HydrolysisProduct Ring-Opened Aldehyde-Phenol (DP-H1) Parent:f0->HydrolysisProduct:f0 H+ / H2O QuinoneProduct Quinone Derivative (DP-O1) Parent:f0->QuinoneProduct:f0 [O] SideChainOxidation 1-(6-hydroxybenzofuran-5-yl)ethan-1-ol (DP-O2) Parent:f0->SideChainOxidation:f0 [O] DimerProduct Dimeric Species (DP-P1) Parent:f0->DimerProduct:f0

Predicted Degradation Pathways

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the stability and degradation profile of this compound. The outlined forced degradation protocols are based on standard industry and regulatory practices and are designed to rigorously challenge the molecule's stability. The predicted degradation pathways highlight the chemically labile sites within the structure, namely the furan ring's ether linkage and the electron-rich phenolic system.

The most significant degradation is anticipated under oxidative and acidic conditions, suggesting that formulation and storage strategies should focus on protection from oxidizing agents and control of pH. The molecule is predicted to have moderate stability to heat and light, particularly in the solid state.

The successful execution of these studies, underpinned by a validated stability-indicating analytical method, is a critical step in the pharmaceutical development of this compound. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of any future drug product.

References

Theoretical and Computational Insights into 5-Ethylbenzofuran-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical and computational approach to characterizing 5-Ethylbenzofuran-6-ol, a molecule of interest within the broader class of benzofuran derivatives known for their diverse pharmacological activities.[1][2][3][4] In the absence of extensive experimental data on this specific compound, this document outlines a robust computational workflow using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. The methodologies described herein serve as a foundational framework for future in silico and experimental investigations.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of organic molecules due to its balance of accuracy and computational cost.[5] A typical computational workflow for the theoretical study of this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular descriptors.

Experimental Protocols: Computational Details

A detailed computational protocol for the study of this compound would involve the following steps:

  • Software: A quantum chemistry software package such as Gaussian, Q-Chem, or PySCF would be utilized for all calculations.

  • Initial Structure Generation: The 3D structure of this compound would be built using a molecular editor and subjected to an initial geometry optimization using a lower level of theory or molecular mechanics.

  • Geometry Optimization: Full geometry optimization would be performed using a selected DFT functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). This process aims to find the lowest energy conformation of the molecule.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (IR and Raman).

  • Calculation of Molecular Properties: A variety of molecular properties can be calculated from the optimized geometry, including:

    • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, and electron affinity.

    • Spectroscopic Properties: 1H and 13C NMR chemical shifts.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Global Reactivity Descriptors: Hardness, chemical potential, and electrophilicity index, which provide insights into the molecule's reactivity.

A generalized workflow for such a computational study is depicted below.

Computational Workflow for this compound cluster_input Input Preparation cluster_dft DFT Calculations cluster_output Data Analysis & Interpretation mol_build Molecular Structure Building (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc prop_calc Property Calculations (NMR, HOMO-LUMO, MEP) geom_opt->prop_calc struct_analysis Structural Parameters freq_calc->struct_analysis spec_analysis Spectroscopic Data (IR, Raman, NMR) prop_calc->spec_analysis elec_analysis Electronic Properties & Reactivity prop_calc->elec_analysis

A generalized workflow for the computational study of this compound.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be generated from a comprehensive DFT study of this compound. The values presented here are hypothetical and serve as an illustration of the expected outputs.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.37 Å
O1-C21.38 Å
C7a-O11.39 Å
C5-C111.51 Å
C6-O121.36 Å
O12-H130.97 Å
Bond AngleC2-O1-C7a106.5°
C4-C5-C11121.8°
C5-C6-O12118.5°
Dihedral AngleC4-C5-C11-C1490.2°

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyValue
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Ionization Potential6.1 eV
Electron Affinity0.9 eV
Dipole Moment2.5 Debye
Spectroscopic Properties (Calculated)
Prominent IR Frequencies3450 cm⁻¹ (O-H stretch)
2960 cm⁻¹ (C-H stretch)
1250 cm⁻¹ (C-O stretch)
¹³C NMR Chemical Shifts (selected)C2: 145 ppm
C3: 105 ppm
C6: 150 ppm
¹H NMR Chemical Shifts (selected)H (on O12): 5.5 ppm
H (on C3): 6.8 ppm

Synthetic Considerations

While this guide focuses on the theoretical aspects, understanding the synthesis of benzofuran derivatives is crucial for experimental validation. A common route to substituted benzofurans is the Perkin rearrangement or variations thereof. A generalized synthetic pathway is illustrated below.

Benzofuran Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product salicylaldehyde Substituted Salicylaldehyde williamson Williamson Ether Synthesis salicylaldehyde->williamson haloacetate Ethyl Bromoacetate haloacetate->williamson cyclization Intramolecular Cyclization williamson->cyclization Intermediate benzofuran Substituted Benzofuran cyclization->benzofuran

A generalized synthetic route to substituted benzofurans.

Potential Biological Significance

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4][6] Computational studies, such as those outlined in this guide, can aid in understanding the structure-activity relationships of these compounds and in the design of new, more potent therapeutic agents. For instance, the calculated molecular electrostatic potential can provide insights into how this compound might interact with biological targets.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the study of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other benzofuran derivatives in various scientific and medicinal applications. Future work should focus on the experimental validation of these computational predictions and the exploration of the molecule's biological activity.

References

An In-depth Technical Guide to the Toxicological Profile of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of substituted benzofurans, a class of heterocyclic compounds with diverse biological activities. Due to their wide range of applications, from pharmaceuticals to industrial chemicals, a thorough understanding of their potential toxicity is crucial for safe development and handling. This document summarizes key quantitative toxicological data, details common experimental protocols for toxicity assessment, and elucidates the primary signaling pathways involved in their toxic effects.

Quantitative Toxicological Data

The toxicity of substituted benzofurans can vary significantly depending on the nature and position of their substituents. The following tables summarize reported in vitro cytotoxicities (IC₅₀) and in vivo acute toxicities (LD₅₀) for a range of derivatives.

In Vitro Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a substituted benzofuran that is required to inhibit the growth of 50% of a cell population in vitro. These values are critical for initial toxicity screening and for understanding structure-activity relationships.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-acetyl-3-(bromo)methyl benzofuran derivativeK562 (leukemia)3.83 ± 0.6[1]
2-acetyl-3-(bromo)methyl benzofuran derivativeHaCaT (normal keratinocytes)12.44 ± 1.27[1]
Brominated benzofuran derivative 8K562 (leukemia)2.59 ± 0.88[1]
Brominated benzofuran derivative 8HaCaT (normal keratinocytes)23.57 ± 10.7[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (lung carcinoma)6.3 ± 2.5[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2 (liver carcinoma)11 ± 3.2[1]
Benzofuran derivative 1cK562 (leukemia)< 50[2]
Benzofuran derivative 1eK562 (leukemia)< 50[2]
Benzofuran derivative 2dK562 (leukemia)< 50[2]
Benzofuran derivative 3dHUVEC (normal endothelial cells)6[2]
4-Fluoro-2-benzofuranyl derivative-0.43[3]
Piperazine-based benzofuran derivative 38A549 (lung carcinoma)25.15[4]
Piperazine-based benzofuran derivative 38K562 (leukemia)29.66[4]
Benzofuran-based oxadiazole conjugate 14cHCT116 (colon carcinoma)3.27[4]
Benzofuran derivative 13bMCF-7 (breast adenocarcinoma)1.875[4]
Benzofuran derivative 13gMCF-7 (breast adenocarcinoma)1.287[4]
Benzofuran derivative 26-0.93 (EGFR kinase inhibition)[4]
In Vivo Acute Toxicity Data (LD₅₀)

The median lethal dose (LD₅₀) is the dose of a substance required to kill half the members of a tested population after a specified test duration. It is a common measure of acute toxicity.

Compound/DerivativeAnimal ModelRoute of AdministrationLD₅₀Reference
2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuranWistar ratsOral> 2000 mg/kg[5][6]
Unsubstituted BenzofuranMouseIntraperitoneal500 mg/kg[7]
Benzofuran derivatives BF and BTWistar ratsOral> 2000 mg/kg[6]

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible assessment of toxicity. The following sections detail common methodologies used to evaluate the toxicity of substituted benzofurans.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Exposure: Treat the cells with various concentrations of the substituted benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add substituted benzofuran derivatives incubation1->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance (550-600 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure with the use of a minimal number of animals per step to classify a substance based on its acute oral toxicity.

Principle: The method involves administering the test substance to a group of animals (typically rodents) in a sequential manner. The outcome (mortality or survival) in one step determines the dose for the next step.

Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar rats) of a single sex. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer the substituted benzofuran derivative orally by gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg). The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Detailed observations are made during the first few hours after dosing and at least once daily thereafter.

  • Stepwise Procedure:

    • If mortality is observed at the starting dose, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is estimated based on the dose levels at which mortality was and was not observed. The substance is classified into a toxicity category based on the Globally Harmonized System (GHS).

Acute_Oral_Toxicity_Workflow start Start: Select Animal Model (e.g., Wistar rats) acclimatization Acclimatization (>= 5 days) start->acclimatization dosing Oral Gavage Dosing (e.g., 2000 mg/kg) acclimatization->dosing observation Observe for 14 days (mortality, clinical signs, body weight) dosing->observation mortality_check Mortality observed? observation->mortality_check necropsy Gross Necropsy observation->necropsy lower_dose Repeat at a lower dose mortality_check->lower_dose Yes higher_dose Repeat at a higher dose mortality_check->higher_dose No lower_dose->dosing higher_dose->dosing end Estimate LD50 and Classify Toxicity necropsy->end

Workflow for an in vivo acute oral toxicity study.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Protocol:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding them to the top agar.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least two-fold.

Signaling Pathways in Benzofuran Toxicity

The toxic effects of substituted benzofurans are often mediated by their metabolic activation into reactive intermediates, which can then interact with cellular macromolecules, leading to various forms of toxicity.

Metabolic Activation and Hepatotoxicity

Many furan-containing compounds, including benzofurans, are known to be hepatotoxic. A key mechanism involves the metabolic activation of the furan ring by cytochrome P450 (CYP) enzymes in the liver. This process can generate highly reactive electrophilic intermediates, such as epoxides or unsaturated dialdehydes. These reactive metabolites can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (apoptosis or necrosis).

Hepatotoxicity_Pathway cluster_liver Hepatocyte cluster_cellular_damage Cellular Damage benzofuran Substituted Benzofuran cyp450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) benzofuran->cyp450 Metabolism reactive_metabolite Reactive Electrophilic Intermediate (Epoxide, Dialdehyde) cyp450->reactive_metabolite Oxidation protein_adducts Protein Adducts reactive_metabolite->protein_adducts dna_adducts DNA Adducts reactive_metabolite->dna_adducts oxidative_stress Oxidative Stress reactive_metabolite->oxidative_stress cellular_dysfunction Cellular Dysfunction protein_adducts->cellular_dysfunction dna_adducts->cellular_dysfunction oxidative_stress->cellular_dysfunction apoptosis_necrosis Apoptosis / Necrosis cellular_dysfunction->apoptosis_necrosis leads to

Metabolic activation of benzofurans leading to hepatotoxicity.
Neurotoxicity

Certain substituted benzofurans have been investigated for their neurotoxic potential. While the mechanisms are not fully elucidated for all derivatives, some studies suggest that they can interfere with neurotransmitter systems. For instance, some piperazine derivatives of benzofuran have been shown to interact with dopaminergic receptors. Excessive stimulation or inhibition of these pathways can lead to neurotoxic effects. Additionally, as with hepatotoxicity, metabolic activation in the brain could lead to the formation of reactive species that damage neurons.

Genotoxicity

The formation of DNA adducts by reactive metabolites of substituted benzofurans is a primary mechanism of their genotoxicity. These adducts can lead to mutations if not repaired, which is the basis for the positive results observed in the Ames test for some derivatives. Chronic exposure to genotoxic benzofurans could potentially lead to carcinogenicity.

This guide provides a foundational understanding of the toxicological profile of substituted benzofurans. It is essential for researchers and drug development professionals to consider these potential toxicities and conduct appropriate safety assessments when working with this class of compounds. Further research is needed to fully characterize the toxicological profiles of the vast array of substituted benzofuran derivatives and to elucidate the detailed molecular mechanisms underlying their adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Purification of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Ethylbenzofuran-6-ol, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of analogous benzofuran and phenolic compounds.

Compound Profile: this compound

This compound is a substituted benzofuran with a hydroxyl group, rendering it a phenolic compound. Its structure suggests moderate polarity. Purification strategies should aim to remove starting materials, by-products, and other impurities from the crude reaction mixture. The choice of purification technique will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Predicted Physicochemical Properties (for methodological design):

  • Appearance: Likely a solid at room temperature, potentially crystalline.

  • Polarity: Moderate, due to the presence of the phenolic hydroxyl group and the benzofuran ring system.

  • Solubility: Expected to be soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol, ethanol) and sparingly soluble in nonpolar solvents (e.g., hexane). Solubility in aqueous base is expected due to the acidic nature of the phenol.

Purification Techniques

The two primary recommended techniques for the purification of this compound are column chromatography and recrystallization. For analytical purposes, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and optimizing purification conditions.

Thin-Layer Chromatography (TLC) for Analysis

TLC is a rapid and effective method for the qualitative analysis of the crude product and for determining the optimal solvent system for column chromatography.[1][2]

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen mobile phase. A common starting solvent system for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[3][4]

  • Visualization: After the solvent front has reached the top of the plate, remove it, and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be used for visualization.[1]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot. The desired compound should have an Rf value between 0.3 and 0.5 for optimal separation in column chromatography.

Table 1: Example TLC Solvent Systems for Benzofuran Derivatives

Solvent System (v/v)Typical Rf Range for BenzofuransObservations
Hexane:Ethyl Acetate (9:1)0.1 - 0.3Good for less polar impurities.
Hexane:Ethyl Acetate (4:1)0.3 - 0.6Often a good starting point for moderately polar compounds.
Hexane:Ethyl Acetate (1:1)0.5 - 0.8Suitable for more polar compounds or to elute all spots.
Dichloromethane:Methanol (9.5:0.5)VariableAn alternative polar solvent system.
Purification by Column Chromatography

Column chromatography is a widely used preparative technique for the purification of benzofuran derivatives.[3][4]

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel (200-300 mesh) using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Example Column Chromatography Data for a Benzofuran Derivative

ParameterValue
Stationary PhaseSilica Gel (200-300 mesh)
Mobile PhaseGradient: 5% to 20% Ethyl Acetate in Hexane
Crude Sample Loaded1.0 g
Purified Product Yield0.85 g (85%)
Purity (by HPLC/NMR)>98%

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Product load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds to a high degree of purity, assuming a suitable solvent can be found. For phenolic compounds, solvent systems often involve alcohols, water, or mixtures thereof.[5][6]

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) to find the optimal one.

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. Seeding with a pure crystal can also induce crystallization.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 3: Example Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleInsoluble-
EthanolSolubleVery SolublePoor
HexaneInsolubleSparingly SolubleGood
TolueneSparingly SolubleSolubleGood
Ethanol/Water (e.g., 4:1)Sparingly SolubleSolubleExcellent

Logical Flow for Recrystallization

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool induce Induce Crystallization (if needed) cool->induce filter Vacuum Filtration to Collect Crystals induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step process for the purification of this compound via recrystallization.

Purity Assessment

After purification, the purity of this compound should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these protocols, researchers, scientists, and drug development professionals can effectively purify this compound for its use in further research and development.

References

Application Notes and Protocols for 5-Ethylbenzofuran-6-ol in In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a significant class of heterocyclic compounds found in both natural products and synthetic molecules.[1][2][3] This chemical scaffold is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1][2][3][4] 5-Ethylbenzofuran-6-ol, as a member of this family, is a promising candidate for investigation in various in vitro cellular assays to elucidate its potential therapeutic effects. These application notes provide detailed protocols for assessing the cytotoxicity, anti-inflammatory, and potential anticancer activities of this compound.

Assessment of Cytotoxicity and Cell Viability

A fundamental primary step in evaluating a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify potential cytotoxic effects. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5][6]

MTT Assay Protocol

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells in a 96-well format.[5][6]

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa, etc.)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells, adjust the cell density to 1 x 10^5 cells/mL and add 100 µL to each well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][7]

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Presentation:

The results can be presented as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.

Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Treatment

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)100
1
5
10
25
50
100

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Further Investigations: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

To further characterize the anti-inflammatory effects of this compound, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified in the cell culture supernatants from the previous experiment using commercially available ELISA kits.

General ELISA Protocol Outline
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength and quantify the cytokine concentration using the standard curve.

Data Presentation:

The data should be presented as the concentration of the cytokine (pg/mL or ng/mL) for each treatment condition.

Table 3: Effect of this compound on [Cytokine] Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)[Cytokine] Concentration (pg/mL)Standard Deviation% Inhibition
Control (untreated)-
LPS only-0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50

These protocols provide a comprehensive framework for the initial in vitro evaluation of this compound. By systematically assessing its effects on cell viability and key inflammatory markers, researchers can gain valuable insights into its biological activity and potential as a therapeutic agent. Further studies could explore its mechanism of action by investigating its effects on specific signaling pathways (e.g., MAPK, NF-κB) using techniques like Western blotting or reporter gene assays.

References

5-Ethylbenzofuran-6-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 5-Ethylbenzofuran-6-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a documented chemical entity (CAS 58792-88-8). However, specific literature detailing its synthesis and reactivity is limited. The following application notes and protocols are based on established chemical principles and analogous reactions reported for related benzofuran and phenol derivatives. The experimental data provided is representative and should be considered hypothetical.

Introduction

This compound is a substituted benzofuran derivative possessing a reactive phenolic hydroxyl group and an electron-rich heterocyclic core. This unique combination of functional groups makes it a valuable building block in organic synthesis for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Benzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The ethyl and hydroxyl substituents on the this compound core provide vectors for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step sequence starting from commercially available precursors, culminating in the construction of the benzofuran ring via an intramolecular cyclization. One such proposed pathway is outlined below.

G cluster_0 Proposed Synthesis of this compound 4-Ethylresorcinol 4-Ethylresorcinol Intermediate_A 2-(Chloroacetyl)-4-ethylbenzene-1,3-diol 4-Ethylresorcinol->Intermediate_A 1. Acylation (Chloroacetyl chloride, AlCl3) Intermediate_B 1-(2-(2,2-dimethoxyethoxy)-4-ethyl-3-hydroxyphenyl)ethan-1-one Intermediate_A->Intermediate_B 2. O-alkylation (Bromoacetaldehyde dimethyl acetal, K2CO3) This compound This compound Intermediate_B->this compound 3. Cyclization/Dealkylation (Polyphosphoric acid or HBr)

Caption: Proposed synthetic workflow for this compound.

Application Notes

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives. Its key reactive sites are the phenolic hydroxyl group and the electron-rich positions on the benzofuran nucleus (primarily C4 and C7).

1. O-Alkylation and O-Acylation Reactions: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications are useful for altering the pharmacokinetic properties of a lead compound, such as solubility and metabolic stability. Williamson ether synthesis, using an alkyl halide and a base, is a standard method for this transformation.[5][6][7]

2. Conversion to Aryl Triflates for Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[8][9] This allows for the introduction of aryl, vinyl, or alkynyl substituents at the 6-position, significantly expanding the molecular complexity.

3. Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack formylation can introduce an aldehyde group, which is a versatile handle for further transformations (e.g., reductive amination, Wittig reaction).[10][11][12][13] The Mannich reaction can be employed to introduce aminomethyl groups, which are common pharmacophores in drug candidates.[14][15][16][17]

Experimental Protocols

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of 6-methoxy-5-ethylbenzofuran.

Workflow:

start This compound step1 Dissolve in Acetone Add K2CO3 start->step1 step2 Add Methyl Iodide step1->step2 step3 Reflux for 4h step2->step3 step4 Filter and Concentrate step3->step4 step5 Purify (Column Chromatography) step4->step5 end 6-Methoxy-5-ethylbenzofuran step5->end

Caption: Experimental workflow for the O-methylation of this compound.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous acetone (10 mL per mmol of substrate), potassium carbonate (2.0 eq) is added.

  • Methyl iodide (1.5 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Representative Data:

Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
This compound (1 mmol)K₂CO₃ (2 mmol), CH₃I (1.5 mmol)Acetone45692
Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol describes the synthesis of 5-Ethyl-6-hydroxybenzofuran-4-carbaldehyde. The hydroxyl group directs the formylation to the ortho C4 position.

Workflow:

cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3, 0 °C This compound This compound Iminium Salt Intermediate Iminium Salt Intermediate This compound->Iminium Salt Intermediate Vilsmeier Reagent, 0-25 °C Product 5-Ethyl-6-hydroxybenzofuran-4-carbaldehyde Iminium Salt Intermediate->Product Aqueous Workup (NaOH)

Caption: Logical workflow for the Vilsmeier-Haack formylation.

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C with stirring. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.[12][18]

  • A solution of this compound (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate) is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours. Reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium hydroxide until pH 8-9.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Representative Data:

Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
This compound (1 mmol)POCl₃ (1.2 mmol), DMF (4 mmol)DMF35078
Protocol 3: Suzuki Cross-Coupling of 5-Ethyl-6-(trifluoromethanesulfonyloxy)benzofuran

This protocol outlines the synthesis of 5-Ethyl-6-phenylbenzofuran, starting from the corresponding aryl triflate.

Workflow:

G start 5-Ethyl-6-(trifluoromethanesulfonyloxy)benzofuran step1 Combine reagents in Toluene/H2O start->step1 reagents Phenylboronic Acid Pd(PPh3)4 K2CO3 reagents->step1 step2 Degas mixture step1->step2 step3 Heat to 90 °C for 12h step2->step3 step4 Aqueous workup and extraction step3->step4 step5 Purify (Column Chromatography) step4->step5 end 5-Ethyl-6-phenylbenzofuran step5->end

References

Application Notes and Protocols for the Quantification of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 5-Ethylbenzofuran-6-ol in various matrices. The following methods are designed to serve as a robust starting point for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development, metabolic studies, and quality control.

Introduction

This compound is a benzofuran derivative. Benzofurans are a class of heterocyclic compounds that have garnered significant attention from chemical and pharmaceutical researchers due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties[1]. Accurate and precise quantification of such compounds is crucial for understanding their pharmacokinetic profiles, assessing their efficacy and safety, and for quality assurance in manufacturing processes. These application notes provide protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of phenolic compounds. Reversed-phase HPLC with a C18 column is a common and effective approach for separating benzofuran derivatives and other phenolic compounds[2][3][4][5][6]. Detection is typically performed using a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. Due to the polar nature of the hydroxyl group in this compound, derivatization is generally required to increase volatility and improve chromatographic performance[7][8][9][10].

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results, aiming to extract the analyte of interest and remove interfering matrix components[11][12][13][14]. The appropriate method will vary depending on the sample matrix (e.g., plasma, urine, tissue homogenate, or pharmaceutical formulation).

Protocol for Solid-Phase Extraction (SPE) from Biological Fluids:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18 sorbent) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with a buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for HPLC analysis or the derivatization solvent for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (to be determined by UV scan, likely around 280 nm)

Protocol:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the prepared samples and calibration standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the quantification of this compound following derivatization.

Derivatization Protocol (Silylation):

  • To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Vortex the mixture gently.

  • Heat the reaction mixture at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized analyte.

Protocol:

  • Optimize the GC-MS parameters for the derivatized this compound.

  • Prepare and derivatize a series of calibration standards.

  • Inject the derivatized samples and standards.

  • Identify the analyte based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the selected ions.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. The key validation parameters are outlined below, in accordance with ICH guidelines[15][16][17][18][19].

Table of Method Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template for presenting the results of a method validation study.

Example Table for Quantitative Data Summary:

AnalyteLinearity Range (µg/mL)Accuracy (%)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
This compound0.1 - 1000.99895 - 105< 50.030.1

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_data Data Analysis Sample Biological or Pharmaceutical Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Derivatization Derivatization Reconstitution->Derivatization UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification GC GC Separation Derivatization->GC MS_Detection MS Detection GC->MS_Detection MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Method_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The benzofuran nucleus serves as a versatile scaffold for the design of novel bioactive molecules.[1][2][3] Notably, substitutions on the benzofuran ring system can significantly modulate the biological activity of these compounds.[1][4] Research has indicated that the presence of a hydroxyl group, particularly at the C-6 position, may be crucial for the antibacterial activity of certain benzofuran derivatives.[1] This document provides a detailed protocol for evaluating the antimicrobial potential of a specific derivative, 5-Ethylbenzofuran-6-ol.

The following protocols outline two standard and widely accepted methods for assessing antimicrobial activity: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) method for qualitative assessment of antimicrobial susceptibility.[5][6][7][8]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[9][10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[9]

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions should be prepared in the appropriate growth medium.

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][13]

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound solution in the broth to obtain a range of concentrations to be tested.[10][14]

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.[10]

  • Controls:

    • Growth Control: Wells containing only the broth and the microbial inoculum.[10]

    • Sterility Control: Wells containing only sterile broth to check for contamination.[10]

    • Positive Control: Wells containing a known antibiotic to confirm the susceptibility of the test organisms.

    • Vehicle Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it has no antimicrobial effect.

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganisms (e.g., 37°C for 16-20 hours for bacteria).[5]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[9][10][11] The results can also be read using a microplate reader by measuring the optical density at 600 nm.[12]

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[6][7][8]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[6][7]

  • Bacterial and/or fungal strains

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.[7]

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[6] Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[6][7] Allow the plate to dry for a few minutes.[6]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.[6][15] Ensure the disks are placed firmly to make complete contact with the agar.[6]

  • Incubation: Invert the plates and incubate them at the appropriate temperature and duration (e.g., 37°C for 16-24 hours for bacteria).[16]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters using a ruler or calipers.[16]

  • Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the zone diameters to standardized charts (if available) or to the positive control to interpret the results as susceptible, intermediate, or resistant.

Data Presentation

The quantitative data obtained from the MIC assay should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213Gram-positiveCiprofloxacin
Bacillus subtilisATCC 6633Gram-positiveCiprofloxacin
Escherichia coliATCC 25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosaATCC 27853Gram-negativeCiprofloxacin
Candida albicansATCC 10231FungusFluconazole
Aspergillus nigerATCC 16404FungusFluconazole

Mandatory Visualizations

Experimental Workflow for Antimicrobial Activity Testing

Antimicrobial_Testing_Workflow Figure 1. Experimental Workflow for Antimicrobial Activity Testing cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep_compound Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution place_disks Place Impregnated Disks prep_compound->place_disks Impregnate disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate_mic Inoculate with Microbial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate (Lawn of growth) prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Determine MIC (Visual/Spectrophotometric) incubate_mic->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis inoculate_agar->place_disks incubate_disk Incubate Plate place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->data_analysis

Figure 1. Experimental Workflow for Antimicrobial Activity Testing
Putative Signaling Pathway Inhibition by Benzofuran Derivatives

While the precise mechanism of action for this compound is yet to be determined, some benzofuran derivatives have been suggested to act as inhibitors of essential microbial enzymes, such as DNA gyrase.[1] The following diagram illustrates a generalized concept of how a benzofuran derivative might interfere with a critical bacterial signaling pathway.

Signaling_Pathway_Inhibition Figure 2. Putative Mechanism of Antimicrobial Action benzofuran This compound inhibition Inhibition benzofuran->inhibition target Bacterial Enzyme (e.g., DNA Gyrase) product Product Essential for Bacterial Survival target->product no_product No Product Formation target->no_product substrate Substrate substrate->target cell_death Bacterial Cell Death or Growth Inhibition inhibition->target no_product->cell_death

Figure 2. Putative Mechanism of Antimicrobial Action

References

Application Notes and Protocols for the Development of 5-Ethylbenzofuran-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the synthesis and biological activity of 5-Ethylbenzofuran-6-ol derivatives is limited. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of analogous benzofuran compounds, which have shown significant potential in various therapeutic areas, including oncology and neuroprotection. These protocols can serve as a comprehensive guide for researchers to develop and assess novel derivatives of this compound for enhanced activity.

I. Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties. These compounds, both from natural and synthetic origins, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] The core benzofuran scaffold serves as a versatile template for chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This document provides a detailed framework for the synthesis and evaluation of novel derivatives based on the this compound scaffold, aiming to enhance their therapeutic potential.

II. Rationale for Derivative Development

The development of derivatives from a lead compound like this compound is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on various benzofuran derivatives have indicated that substitutions at different positions of the benzofuran ring can significantly influence their biological activity.[1][5] For instance, modifications at the C2, C3, C5, and C6 positions have been shown to modulate anticancer and neuroprotective properties. By systematically synthesizing and screening a library of this compound derivatives, researchers can identify compounds with superior performance.

III. Synthetic Protocols

The synthesis of benzofuran derivatives can be achieved through various established methods. The following protocols are adaptable for the synthesis of this compound derivatives.

Protocol 1: General Synthesis of 2-Arylbenzofurans via Perkin Rearrangement

This method is a classic approach to constructing the benzofuran ring.

Workflow:

G start Start: o-hydroxy-acetophenone derivative step1 Acylation with an acid chloride start->step1 step2 Intramolecular cyclization (e.g., using a base) step1->step2 step3 Formation of 2-substituted benzofuran step2->step3 end End: Purified this compound derivative step3->end

Caption: General workflow for Perkin rearrangement synthesis.

Methodology:

  • Acylation: To a solution of the appropriately substituted o-hydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add the desired acid chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cyclization: The intermediate ketoester can be isolated or directly cyclized. For cyclization, a base such as potassium carbonate or sodium ethoxide in a suitable solvent like ethanol is added, and the mixture is refluxed for 2-4 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is acidified with dilute HCl and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired benzofuran derivative.

Protocol 2: Synthesis of Benzofuran-2-carboxamides

This protocol is useful for creating derivatives with potential neuroprotective activities.[2]

Workflow:

G start Start: Benzofuran-2-carboxylic acid step1 Activation of carboxylic acid (e.g., with SOCl2 or EDC/HOBt) start->step1 step2 Amide coupling with a primary or secondary amine step1->step2 end End: Purified Benzofuran-2-carboxamide derivative step2->end

Caption: Workflow for the synthesis of benzofuran-2-carboxamides.

Methodology:

  • Acid Activation: To a solution of the benzofuran-2-carboxylic acid derivative (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride (1.2 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Amide Coupling: To the activated acid, add the desired amine (1.1 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is diluted with an organic solvent and washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography.

IV. Biological Activity Evaluation

A. Anticancer Activity

Signaling Pathways to Investigate:

Benzofuran derivatives have been shown to exert their anticancer effects through various signaling pathways, including the mTOR, NF-κB, and MAPK pathways.[6][7]

mTOR Signaling Pathway:

G Benzofuran Derivative Benzofuran Derivative mTORC1 mTORC1 Benzofuran Derivative->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K1 S6K1 mTORC1->S6K1 inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis promotes S6K1->Protein Synthesis promotes Protein Synthesis->Cell Growth & Proliferation leads to

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

NF-κB and MAPK Signaling Pathways:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway IKK Complex IKK Complex TLR4->IKK Complex AP-1 AP-1 MAPK Pathway->AP-1 IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression AP-1->Inflammatory Gene Expression NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation->NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation->Inflammatory Gene Expression Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->MAPK Pathway inhibits Benzofuran Derivative->IKK Complex inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols:

Protocol 3: MTT Assay for Cytotoxicity [8][9]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis [8]

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Seed and treat cells with the benzofuran derivatives as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Table 1: Representative Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
BF-1 A549 (Lung)0.12[5]
BF-2 SGC7901 (Gastric)2.75[5]
BF-3 A2780 (Ovarian)11[5]
BF-4 MCF-7 (Breast)7.31[10]
BF-5 HCT116 (Colon)0.87[11]
BF-6 HeLa (Cervical)0.73[11]

Note: The compound IDs are representative and do not correspond to a universal nomenclature.

B. Neuroprotective Activity

Experimental Protocols:

Protocol 5: Neuroprotection Assay against NMDA-induced Excitotoxicity [2]

This assay evaluates the ability of compounds to protect neurons from glutamate-induced cell death.

  • Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

  • Excitotoxic Insult: Expose the cells to a neurotoxic concentration of N-methyl-D-aspartate (NMDA) (e.g., 300 µM) for 15-30 minutes.

  • Recovery: Wash the cells and incubate in fresh medium for 24 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Increased cell viability in the presence of the compound indicates a neuroprotective effect.

Protocol 6: DPPH Radical Scavenging Assay for Antioxidant Activity [2]

This cell-free assay measures the ability of a compound to scavenge free radicals.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the benzofuran derivatives with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and the EC50 value.

Table 2: Representative Neuroprotective and Antioxidant Activity of Benzofuran Derivatives

Compound IDAssayEC50 / IC50 (µM)Reference
BF-N1 NMDA-induced excitotoxicityNeuroprotective at 30 µM[2]
BF-N2 DPPH radical scavengingModerate activity[2]
BF-A1 DPPH radical scavengingGood activity[12]
BF-A2 Cholinesterase Inhibition (BChE)45.5[13]
BF-A3 5-Lipoxygenase Inhibition0.08[3]

Note: The compound IDs are representative and do not correspond to a universal nomenclature.

V. Conclusion

The protocols and data presented in these application notes provide a solid foundation for the rational design, synthesis, and biological evaluation of novel this compound derivatives. By leveraging the established methodologies for analogous benzofuran compounds, researchers can efficiently explore the chemical space around this scaffold to identify new drug candidates with enhanced therapeutic activity for the treatment of cancer and neurodegenerative diseases. Further optimization and in-depth mechanistic studies will be crucial for advancing promising lead compounds through the drug development pipeline.

References

Application Notes & Protocols: Studying the Kinetics of 5-Ethylbenzofuran-6-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Ethylbenzofuran-6-ol is a heterocyclic organic compound belonging to the benzofuran family. The presence of a hydroxyl group on the benzofuran scaffold suggests potential antioxidant activity and involvement in various chemical and biological reactions. Understanding the kinetics of these reactions is crucial for elucidating reaction mechanisms, determining reactivity, and assessing the potential applications of this compound in fields such as medicinal chemistry and materials science. Due to the phenolic hydroxyl group, this compound is expected to exhibit antioxidant properties by donating a hydrogen atom or through an electron transfer mechanism to scavenge free radicals.

This document provides a detailed experimental setup and protocols for studying the reaction kinetics of this compound, with a primary focus on its antioxidant activity. The methodologies described are based on well-established techniques for analyzing the kinetics of phenolic and benzofuran derivatives.

Experimental Protocols

Kinetic Analysis of Antioxidant Activity using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the antioxidant activity of phenolic compounds. The kinetics of the reaction between an antioxidant and the stable DPPH radical can be monitored by the decrease in absorbance of the DPPH solution.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer (conventional or stopped-flow)

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mM.

    • Prepare a stock solution of DPPH in methanol at a concentration of 0.1 mM. Store this solution in the dark and freshly prepare it before use.

  • Kinetic Measurement using a Conventional UV-Vis Spectrophotometer:

    • Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • In a quartz cuvette, place 2.0 mL of the 0.1 mM DPPH solution.

    • Initiate the reaction by adding a small volume (e.g., 100 µL) of the this compound stock solution to the cuvette.

    • Immediately start recording the absorbance at regular time intervals (e.g., every 30 seconds) for a total duration sufficient to observe a significant decrease in absorbance or until the reaction reaches a plateau.

    • Perform control experiments with methanol instead of the antioxidant solution.

  • Kinetic Measurement using a Stopped-Flow Spectrophotometer (for fast reactions):

    • A stopped-flow apparatus is ideal for studying rapid reaction kinetics with half-lives in the millisecond range.[1]

    • Load one syringe of the stopped-flow instrument with the 0.1 mM DPPH solution and the other syringe with the 1 mM this compound solution.

    • The instrument rapidly mixes the two solutions, and the change in absorbance at 517 nm is monitored over time, starting immediately after mixing.[1][2][3]

Data Analysis:

The reaction between this compound (ArOH) and DPPH can be represented as:

ArOH + DPPH• → ArO• + DPPH-H

The rate of the reaction can be determined by monitoring the disappearance of DPPH•. The data can be analyzed to determine the reaction order and the rate constant (k). For many phenolic antioxidants, the reaction follows pseudo-first-order or second-order kinetics.[4]

The percentage of DPPH radical scavenging activity can be calculated using the following equation:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where Acontrol is the initial absorbance of the DPPH solution and Asample is the absorbance of the reaction mixture at a specific time.

Data Presentation

The quantitative data obtained from the kinetic studies can be summarized in the following tables for clear comparison.

Table 1: Reaction Conditions for Kinetic Analysis

ParameterValue
CompoundThis compound
Reactant2,2-diphenyl-1-picrylhydrazyl (DPPH)
SolventMethanol
Temperature25 °C
Wavelength of Measurement517 nm
Initial [this compound]10 µM - 100 µM
Initial [DPPH]100 µM

Table 2: Kinetic Parameters for the Reaction of this compound with DPPH

[this compound] (µM)Observed Rate Constant (kobs) (s⁻¹)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
10ValueValue
25ValueValue
50ValueValue
100ValueValue

(Note: The "Value" placeholders would be filled with experimental data.)

Mandatory Visualization

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (this compound & DPPH) Mix Mix Reactants (DPPH + Antioxidant) Stock_Solutions->Mix Spectro Monitor Absorbance (at 517 nm over time) Mix->Spectro Kinetics Determine Reaction Kinetics (Rate constant, Order) Spectro->Kinetics Activity Calculate Antioxidant Activity (% Inhibition) Kinetics->Activity

Caption: Experimental workflow for kinetic analysis of this compound.

Antioxidant_Mechanism This compound\n(ArOH) This compound (ArOH) DPPH_Radical\n(DPPH•) DPPH_Radical (DPPH•) Benzofuranoxyl_Radical\n(ArO•) Benzofuranoxyl_Radical (ArO•) This compound\n(ArOH)->Benzofuranoxyl_Radical\n(ArO•) H• abstraction DPPH-H DPPH-H DPPH_Radical\n(DPPH•)->DPPH-H H• acceptance

Caption: Proposed antioxidant reaction mechanism.

References

Application Notes and Protocols: BFK as a Fluorescent Probe for Iron (III) Detection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of the benzofuran derivative, bis(7-methoxybenzofuran-2-il)ketoxime (BFK), as a selective fluorescent probe for the detection of ferric ions (Fe³⁺). The protocols outlined below are intended for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

Iron is an essential element for most living organisms but can be toxic in excessive amounts. Therefore, the sensitive and selective detection of iron ions is of significant importance in environmental monitoring, biological systems, and industrial processes. The benzofuran derivative BFK is a fluorescent organic molecule that exhibits a selective response to Fe³⁺ ions.[1][2] Its application as a fluorescent probe is based on the principle of fluorescence quenching, where the presence of Fe³⁺ leads to a decrease in the fluorescence intensity of BFK through the formation of a non-fluorescent complex.[1] This property allows for the quantitative determination of Fe³⁺ concentrations.

Principle of Operation

The fluorescence of the BFK probe is quenched upon interaction with Fe³⁺ ions. This "turn-off" sensing mechanism is attributed to the formation of a stable, non-fluorescent complex between the BFK molecule and the ferric ion.[1] The extent of fluorescence quenching is proportional to the concentration of Fe³⁺, enabling its quantification. The large Stokes shift of BFK is advantageous as it allows for the emitted fluorescence to be easily distinguished from the excitation light, resulting in a low background signal and improved sensitivity.[1]

Quantitative Data

The photophysical and sensing properties of the BFK fluorescent probe are summarized in the table below.

ParameterValueReference
Analyte Fe³⁺ (Ferric Ion)[1][2]
Sensing Mechanism Fluorescence Quenching ("Turn-off")[1]
Stokes Shift Large[1]
Sensing Matrix Polyvinylchloride (PVC)[1]

Experimental Protocols

Protocol 1: Preparation of BFK-based Fluorescent Sensing Film

This protocol describes the preparation of a PVC-based thin film incorporating the BFK fluorescent probe for the detection of Fe³⁺.

Materials:

  • bis(7-methoxybenzofuran-2-il)ketoxime (BFK)

  • Polyvinylchloride (PVC)

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Potassium tetrakis(4-chlorophenyl) borate

  • Tetrahydrofuran (THF)

  • Glass slides or other suitable substrate

Procedure:

  • Prepare a stock solution of BFK in THF.

  • In a separate vial, dissolve PVC and the plasticizer in THF.

  • Add the BFK stock solution and potassium tetrakis(4-chlorophenyl) borate to the PVC solution.

  • Mix the solution thoroughly until all components are completely dissolved and a homogenous casting solution is obtained.

  • Deposit the solution onto a clean glass slide using a spin-coater or by drop-casting to form a thin, uniform film.

  • Allow the solvent to evaporate completely in a dust-free environment at room temperature.

  • The resulting film should be transparent and ready for use as a fluorescent sensor for Fe³⁺.

Protocol 2: Fluorescence Quenching Assay for Fe³⁺ Detection

This protocol outlines the procedure for using the BFK sensing film to determine the concentration of Fe³⁺ in an aqueous sample.

Materials:

  • BFK fluorescent sensing film (prepared as in Protocol 1)

  • Aqueous samples containing unknown concentrations of Fe³⁺

  • Standard solutions of Fe³⁺ of known concentrations for calibration

  • Deionized water (for control and dilutions)

  • Fluorescence spectrophotometer

Procedure:

  • Place the BFK sensing film in a cuvette holder of the fluorescence spectrophotometer.

  • Record the initial fluorescence emission spectrum of the film in the absence of Fe³⁺ by adding deionized water to the cuvette. Excite the film at its maximum absorption wavelength and record the emission at its maximum emission wavelength.

  • Replace the deionized water with a standard solution of Fe³⁺ of a known concentration.

  • Allow the film to incubate in the Fe³⁺ solution for a specific period to ensure complex formation.

  • Record the fluorescence emission spectrum. A decrease in fluorescence intensity should be observed.

  • Repeat steps 3-5 with a series of Fe³⁺ standard solutions of increasing concentrations to generate a calibration curve (Fluorescence Intensity vs. Fe³⁺ concentration).

  • To measure the concentration of an unknown sample, repeat steps 3-5 using the sample solution.

  • Determine the Fe³⁺ concentration in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Visualizations

Below are diagrams illustrating the experimental workflow and the principle of fluorescence quenching.

experimental_workflow cluster_prep Sensing Film Preparation cluster_detection Fe³⁺ Detection prep1 Dissolve PVC, Plasticizer, BFK, and Additive in THF prep2 Cast Solution onto Glass Slide prep1->prep2 prep3 Evaporate Solvent prep2->prep3 prep4 BFK Sensing Film prep3->prep4 det1 Record Initial Fluorescence of Film prep4->det1 det2 Incubate Film with Fe³⁺ Sample det1->det2 det3 Record Final Fluorescence det2->det3 det4 Quantify Fe³⁺ Concentration det3->det4

Experimental workflow for Fe³⁺ detection using a BFK-based fluorescent sensing film.

fluorescence_quenching BFK BFK BFK_Fe3 [BFK-Fe³⁺] (Non-fluorescent Complex) BFK->BFK_Fe3 + Fe³⁺ Emission Fluorescence Emission BFK->Emission Emission Fe3 Fe³⁺ Fe3->BFK_Fe3 No_Emission No Fluorescence BFK_Fe3->No_Emission Excitation Excitation Light Excitation->BFK Absorption Excitation->BFK_Fe3 Absorption

Principle of fluorescence quenching of BFK by Fe³⁺ ions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Ethylbenzofuran-6-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My Sonogashira coupling reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: A sluggish or incomplete Sonogashira coupling can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Degassing: Oxygen can deactivate the catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Inappropriate Base: The choice and quality of the base are crucial. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and free of impurities.

  • Copper(I) Co-catalyst Issues: Copper(I) iodide (CuI) is a common co-catalyst. Its quality is important; if it has a greenish or brownish tint, it may be oxidized and less effective.

Troubleshooting Steps:

  • Check Catalyst and Reagents: Use fresh, high-purity catalyst and co-catalyst. Ensure the base and solvents are anhydrous.

  • Improve Degassing: Extend the degassing time or use a more rigorous method.

  • Optimize Reaction Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate. Monitor for potential side reactions at higher temperatures.

  • Increase Catalyst Loading: A modest increase in the palladium and copper catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial.

Q2: I am observing significant formation of homocoupling byproducts (Glazer coupling) of my terminal alkyne. How can I minimize this?

A2: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst.

Mitigation Strategies:

  • Control Copper(I) Concentration: Use the minimum effective amount of CuI.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often employ palladium catalysts with specific ligands (e.g., phosphine ligands) and may require slightly different reaction conditions.

Q3: The intramolecular cyclization step to form the benzofuran ring is giving a low yield. What can I do to improve it?

A3: The efficiency of the intramolecular cyclization of the 2-alkynylphenol intermediate is highly dependent on the reaction conditions.

Optimization Parameters:

  • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the phenolic hydroxyl group and initiate the cyclization. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally suitable for this step.

  • Temperature: Heating is typically necessary to drive the cyclization to completion. The optimal temperature will depend on the specific substrate and solvent (often in the range of 80-120 °C).

  • Metal Catalysis: While often base-mediated, some intramolecular cyclizations of 2-alkynylphenols can be catalyzed by copper or other transition metals.[1]

Q4: I am having difficulty purifying the final product, this compound. What purification methods are recommended?

A4: Purification of benzofuran derivatives can sometimes be challenging due to the presence of closely related impurities.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup with an organic solvent (e.g., ethyl acetate) and brine is necessary to remove inorganic salts and polar impurities.

  • Column Chromatography: This is the most effective method for purifying the final product. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically used. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water) can be an excellent final purification step to obtain highly pure material.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of substituted benzofurans, based on literature precedents. This data can be used as a benchmark for optimizing the synthesis of this compound.

StepCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%)Et₃N or DIPEATHF or DMF25-602-2470-95
Intramolecular Cyclization None (Base-mediated)K₂CO₃ or Cs₂CO₃DMF or MeCN80-1204-1285-98

Detailed Experimental Protocol

This section provides a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the synthesis of similar benzofuran derivatives.

Step 1: Sonogashira Coupling of 4-Ethyl-2-iodophenol with Ethynyltrimethylsilane

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-ethyl-2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous and degassed triethylamine (Et₃N, 3.0 eq) and anhydrous, degassed tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-ethyl-2-((trimethylsilyl)ethynyl)phenol.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the 4-ethyl-2-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours to effect the desilylation.

  • Add dimethylformamide (DMF) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 6 hours to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

Synthesis_Pathway Synthesis Pathway for this compound A 4-Ethyl-2-iodophenol C Sonogashira Coupling (Pd/Cu catalyst, Et3N) A->C B Ethynyltrimethylsilane B->C D 4-Ethyl-2-((trimethylsilyl)ethynyl)phenol C->D E Deprotection (K2CO3, MeOH) D->E F Intramolecular Cyclization (DMF, 100°C) E->F G This compound F->G

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Incomplete Reaction Step Identify Reaction Step: Sonogashira or Cyclization? Start->Step Sonogashira Sonogashira Coupling Issues Step->Sonogashira Sonogashira Cyclization Cyclization Issues Step->Cyclization Cyclization CheckCatalyst Check Catalyst Activity & Reagent Purity Sonogashira->CheckCatalyst CheckDegassing Improve Degassing Procedure Sonogashira->CheckDegassing CheckBase Verify Base Strength & Solvent Choice Cyclization->CheckBase OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp CheckDegassing->OptimizeTemp Solution Improved Yield OptimizeTemp->Solution IncreaseTime Increase Reaction Time CheckBase->IncreaseTime IncreaseTime->Solution

Caption: A workflow for troubleshooting low yields.

Logical_Relationships Parameter Effects on Yield Yield Yield of this compound Catalyst Catalyst Activity Catalyst->Yield Positive Purity Reagent Purity Purity->Yield Positive Temp Reaction Temperature Temp->Yield Optimal Range Time Reaction Time Time->Yield Optimal Range Base Base Strength Base->Yield Positive

Caption: Key parameters influencing reaction yield.

References

overcoming solubility issues with 5-Ethylbenzofuran-6-ol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with 5-Ethylbenzofuran-6-ol in various assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome these challenges and ensure the reliability of their experimental results.

Troubleshooting Guide: Overcoming Solubility Issues

Question: My this compound is not dissolving in my aqueous assay buffer. What should I do?

Answer:

Low aqueous solubility is a common characteristic of benzofuran derivatives. Here is a stepwise approach to address this issue:

  • Solvent Selection: Start by dissolving this compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer. Common choices include DMSO, ethanol, or methanol. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid solvent-induced artifacts.

  • pH Adjustment: As a phenolic compound, the solubility of this compound can be pH-dependent. Increasing the pH of the buffer can deprotonate the hydroxyl group, forming a more soluble phenoxide salt. However, ensure the adjusted pH is compatible with your assay system and does not affect the stability of the compound or other assay components.

  • Use of Solubilizing Agents: If the above methods are insufficient, consider using solubilizing agents. These should be tested for compatibility with your specific assay.

    • Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (below their critical micelle concentration) to improve solubility.

    • Co-solvents: In addition to the solvents mentioned in step 1, other co-solvents like polyethylene glycol (PEG) can be explored.

  • Physical Methods:

    • Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.

    • Heating: Gently warming the solution can increase solubility. However, the thermal stability of this compound should be considered to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: We recommend starting with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for many organic compounds and is widely used in biological assays. Prepare a high-concentration stock solution in DMSO and then dilute it serially in your assay medium.

Q2: How can I determine the maximum tolerable concentration of an organic solvent in my cell-based assay?

A2: It is essential to run a vehicle control experiment. Treat your cells with the same concentrations of the organic solvent (e.g., DMSO) that will be used to deliver the this compound. This will allow you to determine the solvent concentration at which you observe no significant effect on cell viability or the specific assay endpoint.

Q3: Can I use pH modification to improve the solubility of this compound for all types of assays?

A3: While increasing the pH can enhance the solubility of phenolic compounds, this approach is not universally applicable. Changes in pH can alter protein structure and function, which can be problematic for enzyme-based assays or assays involving cellular receptors. Always verify the pH tolerance of your specific assay system.

Q4: Are there any potential downsides to using solubilizing agents like cyclodextrins or surfactants?

A4: Yes, while effective, solubilizing agents can sometimes interfere with experimental results. For example, cyclodextrins can interact with other components in the assay medium, and surfactants can disrupt cell membranes at higher concentrations. It is crucial to include appropriate controls with the solubilizing agent alone to account for any potential off-target effects.

Data Presentation

Table 1: Solubility of a Representative Phenolic Benzofuran Derivative in Common Solvents

SolventSolubility (mg/mL)Notes
Water< 0.1Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.1Insoluble in physiological buffer
Dimethyl Sulfoxide (DMSO)> 100High solubility
Ethanol> 50High solubility
Methanol> 50High solubility
Polyethylene Glycol 400 (PEG 400)> 20Good solubility

Note: This data is representative of poorly soluble phenolic compounds and should be used as a guideline. Actual solubility of this compound should be determined empirically.

Table 2: Effect of Solubilizing Agents on Aqueous Solubility of a Representative Phenolic Benzofuran Derivative

Solubilizing Agent (in PBS pH 7.4)ConcentrationApparent Solubility (µg/mL)
None-< 1
HP-β-Cyclodextrin1% (w/v)50
HP-β-Cyclodextrin5% (w/v)250
Tween® 800.1% (v/v)25
Pluronic® F-680.1% (v/v)20

Note: This data is illustrative. The effectiveness of each solubilizing agent should be tested for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound (solid), DMSO (anhydrous), appropriate personal protective equipment (PPE), analytical balance, microcentrifuge tubes.

  • Procedure: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. (Molecular weight of this compound: 176.21 g/mol ). b. Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration. c. Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be applied. d. Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials: this compound, HP-β-CD, aqueous buffer (e.g., PBS), magnetic stirrer, sterile filter.

  • Procedure: a. Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 5% w/v). b. Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously. c. Allow the mixture to stir at room temperature for at least 1-2 hours, or until the compound is fully dissolved. d. Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles. e. This solution is now ready for use in your assay.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_solubilization Solubilization Strategy cluster_assay Assay start Start: Weigh this compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve stock High concentration stock solution dissolve->stock dilute Dilute stock in aqueous buffer stock->dilute check_sol Check for precipitation dilute->check_sol soluble Soluble check_sol->soluble Yes insoluble Insoluble/Precipitation check_sol->insoluble No assay_ready Solution ready for assay soluble->assay_ready options Troubleshooting Options insoluble->options ph_adjust Adjust pH options->ph_adjust add_solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) options->add_solubilizer sonicate Sonication/Heating options->sonicate ph_adjust->dilute add_solubilizer->dilute sonicate->dilute perform_assay Perform Assay assay_ready->perform_assay analyze Analyze Results perform_assay->analyze

Caption: Workflow for preparing and solubilizing this compound for assays.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A representative G-protein coupled receptor signaling pathway potentially modulated by this compound.

troubleshooting unexpected side products in 5-Ethylbenzofuran-6-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylbenzofuran-6-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound, a substituted benzofuran, can be approached through several common strategies employed for the synthesis of benzofuran derivatives. These include:

  • Palladium-catalyzed Sonogashira coupling followed by cyclization: This is a widely used method for constructing the benzofuran ring. It typically involves the coupling of a substituted o-iodophenol with a terminal alkyne. For this compound, this would likely involve the coupling of an appropriate 4-ethyl-5-iodo-hydroquinone derivative with an acetylene source.

  • Tandem in situ oxidative coupling and cyclization: This method can be effective for the synthesis of hydroxybenzofurans. It often involves the reaction of a hydroquinone with a β-dicarbonyl compound in the presence of an oxidant and a Lewis acid catalyst.[1][2]

  • Synthesis from substituted phenols: Multi-step sequences starting from substituted phenols are also common. This can involve Claisen rearrangement of an allyl ether of a phenol followed by cyclization.

Q2: I am observing a significant amount of a dimeric byproduct in my Sonogashira coupling reaction. What could be the cause and how can I minimize it?

A2: The formation of dimeric byproducts, often arising from the homocoupling of the terminal alkyne (Glaser coupling), is a common side reaction in Sonogashira couplings. This is particularly prevalent under aerobic conditions or in the presence of an excess of the copper co-catalyst.

Troubleshooting Steps:

  • Ensure rigorous anaerobic conditions: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Optimize the copper catalyst loading: Use the minimum effective amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.

  • Control the addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration and disfavor the homocoupling reaction.

Q3: My reaction to form the benzofuran ring is resulting in a complex mixture of products that is difficult to purify. What are the likely side products?

A3: The formation of complex mixtures in benzofuran synthesis can be attributed to several factors depending on the reaction type. In palladium-catalyzed reactions, side products can arise from various competing pathways. For instance, in reactions involving phenols with ortho-propargyl carbonates or acetates, the phenolic hydroxyl group can act as an additional nucleophile, leading to complex mixtures.

Potential side products could include:

  • Isomeric benzofurans: In syntheses starting from monosubstituted hydroquinones, the formation of regioisomers is possible.[2]

  • 3H-benzofurans: Under basic conditions, the direct Sonogashira reaction between a 2-iodophenol and a terminal alkyne can sometimes yield 3H-benzofurans.[3]

  • Polymerized materials: In some palladium-catalyzed reactions, the formation of polymeric byproducts has been observed.

  • Over-reduction or over-oxidation products: Depending on the reagents used, the desired product can be susceptible to further reactions.

Troubleshooting Guide

Problem 1: Low Yield of this compound in Palladium-Catalyzed Synthesis

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Inefficient Catalytic System Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, XPhos, dppf). The choice of the catalytic system can dramatically influence the success of the reaction.The electronic and steric properties of the catalyst and ligand are crucial for the efficiency of the catalytic cycle.
Poor Quality Reagents Ensure all reagents, especially the palladium catalyst and solvents, are of high purity and anhydrous where necessary.Impurities can poison the catalyst and lead to side reactions, reducing the overall yield.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products.Finding the optimal temperature balances reaction kinetics and catalyst stability.
Incorrect Base The choice and amount of base are critical. Screen different bases (e.g., Et₃N, piperidine, K₂CO₃, Cs₂CO₃) and their stoichiometry.The base is essential for the deprotonation of the alkyne and for neutralizing the HX formed during the reaction. An inappropriate base can lead to side reactions.
Problem 2: Formation of an Unexpected Isomer

Scenario: You are synthesizing this compound from 4-ethylhydroquinone and observe the formation of a significant amount of 7-ethylbenzofuran-6-ol.

Proposed Mechanism and Troubleshooting:

This is a common issue when using monosubstituted hydroquinones. The initial coupling step can occur at two different positions on the hydroquinone ring, leading to a mixture of regioisomers.

Isomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 4-ethylhydroquinone 4-Ethylhydroquinone Coupling_pos_A Coupling at Position A 4-ethylhydroquinone->Coupling_pos_A Pathway 1 Coupling_pos_B Coupling at Position B 4-ethylhydroquinone->Coupling_pos_B Pathway 2 Alkyne Terminal Alkyne Alkyne->Coupling_pos_A Alkyne->Coupling_pos_B Desired_Product This compound Coupling_pos_A->Desired_Product Cyclization Isomeric_Side_Product Isomeric Side Product (e.g., 7-Ethylbenzofuran-6-ol) Coupling_pos_B->Isomeric_Side_Product Cyclization

Caption: Isomeric side product formation pathway.

Troubleshooting Strategies:

  • Use a pre-functionalized starting material: To avoid the issue of regioselectivity, start with a hydroquinone derivative that is already selectively functionalized at the desired position. For example, using a starting material that is halogenated at the specific position required for coupling will direct the reaction to that site.

  • Optimize reaction conditions: The ratio of isomers can sometimes be influenced by the choice of catalyst, ligand, solvent, and temperature. A systematic optimization of these parameters may favor the formation of the desired isomer.

  • Purification: If the formation of the isomer cannot be avoided, a careful purification by column chromatography or recrystallization will be necessary to isolate the desired product.

Experimental Protocols

General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis

This is a general protocol and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the substituted o-iodophenol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine, 2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow start Start setup Reaction Setup (o-iodophenol, Pd catalyst, CuI) start->setup reagents Add Solvent and Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Optimized Temperature alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Isolated this compound purification->product

Caption: General workflow for Sonogashira coupling.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound

Entry Palladium Catalyst Ligand Base Temperature (°C) Yield (%) Purity (%) Major Side Product(s)
1Pd(OAc)₂PPh₃Et₃N804585Isomer, Dimer
2PdCl₂(PPh₃)₂-K₂CO₃1006090Isomer
3Pd₂(dba)₃XPhosCs₂CO₃607595Minor Isomer
4Pd(PPh₃)₄-PiperidineRT3070Complex Mixture

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols are general and may require optimization for specific substrates and reaction scales.

References

optimization of reaction conditions for 5-Ethylbenzofuran-6-ol derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 5-Ethylbenzofuran-6-ol. The content is structured to address specific experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the hydroxyl group of this compound?

The phenolic hydroxyl group of this compound is the primary site for derivatization. Common strategies involve converting the hydroxyl group into an ether, ester, or silyl ether to modify the molecule's properties or to act as a protecting group during multi-step synthesis.[1][2] Key reaction types include:

  • Alkylation/Etherification: Williamson ether synthesis is a classic method for forming ethers.[3][4][5][6]

  • Acylation/Esterification: This involves reacting the phenol with acyl chlorides or anhydrides to form esters.[7][8]

  • Mitsunobu Reaction: A versatile method for converting the alcohol into various functional groups, including esters and ethers, with inversion of stereochemistry if applicable.[9][10][11]

  • Silylation: The hydroxyl group can be converted to a silyl ether, which is a common protecting group strategy.[12]

Q2: My Williamson ether synthesis is giving a low yield. What are the potential causes and solutions?

Low yields in Williamson ether synthesis can stem from several factors. Since phenols are acidic, they readily react with a strong base to form the necessary phenoxide ion for the reaction.[6] However, issues can still arise.

Troubleshooting Low Yield in Williamson Ether Synthesis:

  • Insufficient Deprotonation: Ensure a strong enough base (e.g., NaOH, NaH) is used to fully deprotonate the phenol to the more nucleophilic phenoxide ion.[3][5]

  • Poor Nucleophilicity: The phenoxide ion must be a good nucleophile. Ensure the solvent is appropriate; polar aprotic solvents like THF or DMF are often preferred.

  • Alkyl Halide Reactivity: The reaction proceeds via an SN2 mechanism.[5] Therefore, primary alkyl halides are ideal. Secondary halides can lead to competing E2 elimination reactions, reducing the yield of the desired ether, while tertiary halides are generally unreactive in this context.[5][6]

  • Phase Transfer Catalyst: If using a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can significantly improve the reaction rate by transporting the phenoxide ion into the organic phase.[13]

Q3: I am observing O-acylation instead of the desired C-acylation in my Friedel-Crafts reaction. How can I fix this?

Phenols are highly activated rings, but the phenolic oxygen is also a potent nucleophile. In Friedel-Crafts acylation, the reaction often occurs on the oxygen atom to form a phenyl ester, rather than on the aromatic ring.[14]

To promote C-acylation, consider the following:

  • Fries Rearrangement: A common strategy is to first perform the O-acylation to form the phenyl acetate and then induce a Fries rearrangement using a Lewis acid (e.g., AlCl3) or a strong protic acid (e.g., TfOH) to migrate the acyl group to the ortho and para positions of the ring.[14][15]

  • Reaction Conditions: Performing the reaction at higher temperatures can favor the thermodynamically more stable C-acylated product (p-hydroxyacetophenone) over the kinetically favored O-acylated product.[15]

Q4: My Mitsunobu reaction is failing or proceeding slowly. What should I check?

The Mitsunobu reaction is sensitive to several parameters. Failure can often be traced back to reagent quality, addition order, or the pKa of the nucleophile.[9][10]

Troubleshooting the Mitsunobu Reaction:

  • Reagent Quality: Use dry solvents (THF is common) and fresh reagents.[9][10][16] Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time.

  • Order of Addition: The standard protocol involves dissolving the alcohol (this compound), the nucleophile (e.g., a carboxylic acid), and triphenylphosphine (PPh3) in a suitable solvent, cooling to 0 °C, and then slowly adding the azodicarboxylate (DEAD or DIAD).[10][16] If this fails, pre-forming the betaine by adding DEAD to PPh3 first, followed by the alcohol and then the nucleophile, may yield better results.[10]

  • Nucleophile Acidity: The nucleophile's pKa should generally be 15 or lower for the reaction to proceed efficiently.[10][16] If the nucleophile is not acidic enough, side reactions can occur.[10]

  • Steric Hindrance: Significant steric hindrance around the hydroxyl group or on the nucleophile can impede the reaction.

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. Below are tables summarizing typical conditions for common derivatization reactions applicable to this compound.

Table 1: Williamson Ether Synthesis Conditions
ParameterConditionRationale / Notes
Base NaOH, KOH, NaH, K₂CO₃Strong bases ensure complete deprotonation of the phenolic hydroxyl.[3][5] NaH is a powerful, non-nucleophilic base suitable for sensitive substrates.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are generally preferred to solvate the cation without hindering the nucleophile.
Alkylating Agent Primary Alkyl Halides (R-I, R-Br)The reaction is most efficient with unhindered primary halides to favor the SN2 pathway.[5]
Temperature Room Temp. to 80 °CGentle heating may be required to drive the reaction to completion, depending on the reactivity of the halide.
Catalyst Tetrabutylammonium bromideA phase transfer catalyst is highly recommended for reactions involving aqueous base and an organic solvent.[13]
Table 2: Acylation (Esterification) Conditions
ParameterConditionRationale / Notes
Acylating Agent Acyl Chlorides (e.g., Acetyl Chloride), Acid Anhydrides (e.g., Acetic Anhydride)Acyl chlorides are generally more reactive than anhydrides.[8]
Base / Catalyst Pyridine, Triethylamine, NaHCO₃A base is used to neutralize the HCl or carboxylic acid byproduct. Pyridine can also act as a nucleophilic catalyst.[17]
Solvent DCM, THF, PyridineAn inert solvent is typically used. Pyridine can serve as both the solvent and the base.
Temperature 0 °C to Room Temp.Reactions with acyl chlorides are often fast at room temperature or below. Anhydrides may require gentle heating.[8]
Table 3: Mitsunobu Reaction Conditions
ParameterConditionRationale / Notes
Phosphine Triphenylphosphine (PPh₃)Used in stoichiometric amounts to activate the hydroxyl group.
Azodicarboxylate DEAD or DIADThese reagents are the core components that drive the reaction. DIAD is often preferred as it is considered safer.[9][10]
Nucleophile Carboxylic Acids, other acidic compounds (pKa ≤ 15)The choice of nucleophile determines the resulting functional group.[16]
Solvent THF, Dioxane, DCMAnhydrous THF is the most common and preferred solvent.[9][16]
Temperature 0 °C to Room Temp.The reaction is typically initiated at 0 °C with the dropwise addition of DEAD/DIAD and then allowed to warm to room temperature.[10][16]

Experimental Workflows and Protocols

Derivatization Strategy Selection

The choice of derivatization method depends on the desired final product and the overall synthetic route. The following workflow provides a logical approach to selecting a strategy.

G start Goal: Derivatize this compound q1 What is the desired functional group? start->q1 is_ether Ether q1->is_ether Ether is_ester Ester q1->is_ester Ester is_other Other (e.g., Azide, Thioether) q1->is_other Other q2 Is the alkylating agent a primary halide? is_ether->q2 q3 Is inversion of stereochemistry (if applicable) or high functional group tolerance required? is_ester->q3 mitsunobu Use Mitsunobu Reaction (PPh3, DEAD/DIAD, Nucleophile) is_other->mitsunobu williamson Use Williamson Ether Synthesis (Base + Alkyl Halide) acylation Use Acylation (Acyl Chloride or Anhydride) q2->williamson Yes q2->mitsunobu No, or complex substrate q3->acylation No q3->mitsunobu Yes

Caption: Decision workflow for selecting a derivatization strategy.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the etherification of this compound with a primary alkyl halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve this compound in suitable solvent (e.g., THF). prep2 2. Add base (e.g., NaH) portion-wise at 0 °C under N2 atmosphere. prep1->prep2 prep3 3. Stir for 30-60 min to form the sodium phenoxide salt. prep2->prep3 react1 4. Add alkyl halide (1.0-1.2 eq.) dropwise at 0 °C. prep3->react1 react2 5. Allow to warm to room temperature and stir until completion (monitor by TLC). react1->react2 work1 6. Quench reaction carefully with H₂O or saturated NH₄Cl. react2->work1 work2 7. Extract with an organic solvent (e.g., EtOAc). work1->work2 work3 8. Wash organic layer, dry (Na₂SO₄), and concentrate. work2->work3 work4 9. Purify by column chromatography. work3->work4

Caption: Experimental workflow for Williamson Ether Synthesis.

Methodology:

  • To a stirred solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (N₂), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired primary alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol details the conversion of the hydroxyl group of this compound to an ester using a carboxylic acid as the nucleophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve this compound (1 eq.), carboxylic acid (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF under N₂. prep2 2. Cool the mixture to 0 °C in an ice bath. prep1->prep2 react1 3. Add DIAD or DEAD (1.5 eq.) dropwise over 15-20 min. (Maintain temp. at 0 °C) prep2->react1 react2 4. Remove ice bath and stir at room temperature for 6-8 hours (monitor by TLC). react1->react2 work1 5. Concentrate the reaction mixture under reduced pressure. react2->work1 work2 6. Purify directly by column chromatography to remove triphenylphosphine oxide and other byproducts. work1->work2

References

preventing degradation of 5-Ethylbenzofuran-6-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Ethylbenzofuran-6-ol to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue / Observation Potential Cause Recommended Action
Color Change (e.g., yellowing, browning) Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. This often results in the formation of colored quinone-like species.1. Immediately blanket the sample with an inert gas (e.g., argon or nitrogen). 2. Store the compound in an amber vial to protect it from light. 3. Transfer the compound to a tightly sealed container and store it at the recommended low temperature. 4. Re-test the purity of the material using a validated analytical method like HPLC before use.
Appearance of New Peaks in HPLC/GC-MS Analysis Chemical Degradation: Exposure to atmospheric oxygen, elevated temperatures, or incompatible solvents can lead to the breakdown of the molecule. The furan ring can be susceptible to acidic conditions and oxidation.[1][2]1. Review storage conditions against recommendations (see FAQ below). Ensure the temperature has been stable and the container was sealed under an inert atmosphere. 2. Verify that all solvents and reagents used in sample preparation are fresh and free of peroxides or acids. 3. Characterize the degradation products if possible to understand the degradation pathway.
Decreased Purity or Potency Over Time Slow Degradation: Even under recommended conditions, very slow degradation can occur. This is often due to repeated freeze-thaw cycles, frequent opening of the container introducing air and moisture, or suboptimal long-term storage.1. Aliquot the sample upon receipt into smaller, single-use vials to minimize the number of times the primary container is opened. 2. Ensure storage is in a dedicated, temperature-controlled freezer or refrigerator. 3. Conduct periodic purity checks as part of your laboratory's stability program.[3]
Inconsistent Experimental Results Use of Degraded Material: Using a partially degraded sample of this compound will introduce impurities and lower the effective concentration of the active compound, leading to poor reproducibility.1. Always use a fresh aliquot for critical experiments. 2. Confirm the purity of the compound via an analytical method (e.g., HPLC, NMR) before starting a new set of experiments. 3. If degradation is suspected, procure a new, validated batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) for short-term storage or frozen (-20°C or -80°C) for long-term storage.[4]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]

  • Light: Protected from light. Store in an amber or opaque container.

  • Container: Use a tightly sealed, clean glass vial.

Q2: What are the primary drivers of degradation for this molecule?

A2: The two primary drivers of degradation are the phenolic hydroxyl group and the benzofuran ring system.

  • Phenol Oxidation: The hydroxyl group on the benzene ring is prone to oxidation, especially when exposed to oxygen in the air. This process can be catalyzed by light and trace metals.[5][6]

  • Furan Ring Instability: The furan ring can be sensitive to strong acids and oxidative conditions, potentially leading to ring-opening or polymerization reactions.[1]

Q3: My compound was briefly left at room temperature. Is it still usable?

A3: A brief exposure to ambient temperature is unlikely to cause significant degradation, but this depends on the duration and conditions (e.g., exposure to direct sunlight). It is highly recommended to perform a purity check using HPLC or another suitable analytical method to confirm its integrity before proceeding with your experiments.[7]

Q4: Can I store this compound in a solution?

A4: Storing in solution is generally not recommended for long-term stability, as solvent interactions can accelerate degradation. If you must store it in solution, use a fresh, high-purity, aprotic solvent (e.g., DMSO, DMF) that has been purged with inert gas. Prepare small aliquots, store them at -80°C, and use them promptly after thawing. Avoid repeated freeze-thaw cycles.

Hypothetical Stability Data

The following table provides illustrative data on the degradation of this compound under various storage conditions. This data is representative for phenolic benzofurans and emphasizes the importance of proper storage.

Storage ConditionAtmospherePurity after 6 Months (%)Purity after 12 Months (%)
-20°C, Protected from Light Inert Gas (Argon) >99.5% >99.0%
-20°C, Protected from LightAir98.0%96.5%
4°C, Protected from LightInert Gas (Argon)99.0%98.0%
4°C, Protected from LightAir97.0%94.0%
25°C, Exposed to LightAir85.0%<70.0%

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of this compound and detecting degradation products.[3][7]

1. Objective: To quantify the purity of this compound and identify any potential degradants using a stability-indicating reverse-phase HPLC method.

2. Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

3. HPLC System & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detector set to the λmax of this compound (determine experimentally, likely ~250-290 nm)

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase (e.g., 50:50 A:B).

  • Filter the sample through a 0.22 µm syringe filter before injecting.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report any new peaks with a relative retention time and area percent, as these are potential degradation products.

Visualizations

compound compound factor factor product product A This compound (Phenol Moiety) B Oxidized Intermediates (e.g., Quinone Species) A->B Oxidation F1 Oxygen (Air) F1->A F2 Light (UV) F2->A F3 Heat F3->A

Caption: Hypothetical primary degradation pathway for this compound.

step step decision decision result result io io start Start: Receive/ Prepare Sample aliquot Aliquot Sample for Single Use start->aliquot stress Place Samples in Stability Chambers (e.g., -20°C, 4°C, 25°C/60%RH) aliquot->stress pull Pull Samples at Defined Time Points (T=0, 3, 6, 12 mo) stress->pull analyze Analyze via Stability- Indicating Method (HPLC) pull->analyze data Process Data: Calculate % Purity & % Degradation analyze->data report Report Findings & Determine Shelf-Life data->report

Caption: General experimental workflow for a chemical stability study.

start_node start_node decision decision action action end_node end_node start Start: Inconsistent Experimental Results check_purity Is Purity Confirmed Before Use? start->check_purity check_storage Were Storage Conditions Optimal? check_purity->check_storage Yes retest Action: Re-test Purity with HPLC/NMR check_purity->retest No review Action: Review Storage (Temp, Light, Atmosphere) check_storage->review No proceed Material OK Proceed with Caution check_storage->proceed Yes retest->proceed Purity >95% stop Material Degraded Do Not Use retest->stop Purity <95% aliquot Action: Use a Fresh Aliquot or Procure New Batch review->aliquot

Caption: Logical troubleshooting flow for experimental inconsistency.

References

Technical Support Center: HPLC Analysis of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 5-Ethylbenzofuran-6-ol.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis.[1] An ideal chromatographic peak should be symmetrical, often referred to as a Gaussian peak.[2] Peak tailing occurs when the trailing edge of a peak is elongated, resulting in an asymmetrical shape.[1] This issue is frequently encountered with polar and ionizable compounds like this compound due to secondary interactions with the stationary phase.

Question: Why is my this compound peak tailing in my reverse-phase HPLC analysis?

Answer: Peak tailing for a phenolic compound like this compound in reverse-phase HPLC is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[3] The primary cause is often the interaction of the polar hydroxyl group of your analyte with residual silanol groups on the silica-based column packing.[3][4][5] These silanol groups can be acidic and interact with basic or polar analytes, leading to a secondary retention mechanism that causes tailing.[1][3][5]

Other potential causes for peak tailing include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of either the analyte or the residual silanol groups, increasing the likelihood of secondary interactions.[2][6][7]

  • Insufficient Buffering: A mobile phase with inadequate buffer capacity can fail to maintain a consistent pH, leading to variable ionization states and poor peak shape.[8][9]

  • Column Contamination: Impurities from the sample or mobile phase can accumulate on the column, creating active sites that cause peak tailing.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[8][10][11]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause band broadening and peak tailing.[2][10]

  • Physical Column Damage: A void at the column inlet or a damaged frit can disrupt the sample band and lead to poor peak shape.[5][8][11]

The following table summarizes the common causes of peak tailing and provides recommended solutions:

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions The polar hydroxyl group of this compound interacts with acidic residual silanol groups (-Si-OH) on the silica stationary phase.[1][3][4]- Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[3][11] - Adjust the mobile phase pH to suppress silanol ionization (typically pH < 3).[1][5] - Add a sacrificial base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[1][3]
Inappropriate Mobile Phase pH The mobile phase pH is close to the pKa of this compound or the silanol groups, leading to mixed ionization states and multiple retention mechanisms.[2][6]- For acidic compounds like phenols, using a low pH mobile phase (e.g., pH 2.5-3) will keep them in their neutral, more retained form and also suppress silanol activity.[3][10]
Insufficient Buffer Concentration The buffer strength is too low to maintain a stable pH across the sample plug as it travels through the column.[8][9]- Use a buffer concentration of at least 10-25 mM to ensure consistent pH and improve peak symmetry.[3][10]
Column Contamination Buildup of strongly retained sample components or mobile phase impurities on the column creates active sites for secondary interactions.[8][11]- Implement a robust sample clean-up procedure, such as Solid Phase Extraction (SPE).[2][11] - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[10]
Column Overload Injecting a sample that is too concentrated saturates the stationary phase, leading to non-ideal peak shapes.[8][10][11]- Reduce the injection volume or dilute the sample.[10]
Extra-Column Dead Volume Excessive volume in tubing, fittings, or the detector flow cell causes the peak to broaden and tail.[2][10]- Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[10] - Ensure all fittings are properly connected to avoid small voids.[12]
Physical Column Damage A void at the head of the column or a partially blocked frit can distort the peak shape.[5][8][11]- Use a guard column to protect the analytical column.[11] - If a void is suspected, reversing and flushing the column (if the manufacturer allows) may help. Otherwise, the column may need to be replaced.[5][11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

A1: For phenolic compounds like this compound, it is generally recommended to use a low pH mobile phase, typically between pH 2.5 and 3.5.[3][10] This ensures that the phenolic hydroxyl group is protonated (in its neutral form), leading to better retention and improved peak shape in reversed-phase chromatography. A low pH also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[1][5]

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing?

A2: Yes, the organic modifier can influence peak shape. While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, their properties can affect interactions with the stationary phase. In some cases, switching from acetonitrile to methanol, or using a combination of the two, can alter selectivity and improve peak symmetry.

Q3: How does temperature affect peak tailing?

A3: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. This can lead to sharper, more symmetrical peaks. However, the stability of both the analyte and the column at higher temperatures should be considered.

Q4: What is an end-capped column, and will it help with peak tailing?

A4: An end-capped column is a type of HPLC column where the residual silanol groups on the silica surface have been chemically derivatized with a small, less polar group (e.g., a trimethylsilyl group).[5][11] This process, known as end-capping, effectively shields the polar silanol groups, reducing their ability to interact with polar analytes like this compound.[11] Using a high-quality, end-capped column is highly recommended to minimize peak tailing for phenolic compounds.[3][11]

Q5: When should I use a guard column?

A5: A guard column is a short, disposable column installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained or particulate matter in the sample.[11] Using a guard column is a good practice to prolong the life of your analytical column and can help prevent peak shape issues caused by column contamination and frit blockage.[11]

Recommended Experimental Protocol for HPLC Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound, with a focus on achieving good peak symmetry.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a mobile phase composition suitable for retaining the analyte (e.g., 70% A, 30% B).

    • Increase the percentage of Mobile Phase B to elute the analyte. A linear gradient from 30% to 70% B over 15 minutes is a good starting point.

    • Include a column wash step with a high percentage of Mobile Phase B (e.g., 95%) after the elution of the analyte.

    • Equilibrate the column back to the initial conditions before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for This compound check_column Is the column appropriate? (High-purity, end-capped C18) start->check_column check_mobile_phase Is the mobile phase optimized? (pH 2.5-3.5, buffered) check_column->check_mobile_phase Yes use_new_column Use a new, high-purity, end-capped C18 column. check_column->use_new_column No check_sample_prep Is the sample concentration appropriate? Is the sample clean? check_mobile_phase->check_sample_prep Yes adjust_ph Adjust mobile phase pH to 2.5-3.5 with 0.1% Formic or Phosphoric Acid. check_mobile_phase->adjust_ph No check_system Are there extra-column effects or physical damage? check_sample_prep->check_system Yes dilute_sample Dilute sample or reduce injection volume. check_sample_prep->dilute_sample No check_tubing Check for and minimize dead volume. Use shorter, narrower tubing. check_system->check_tubing Yes end_good Peak Shape Improved check_system->end_good No use_new_column->check_mobile_phase add_buffer Ensure buffer concentration is 10-25 mM. adjust_ph->add_buffer add_buffer->check_sample_prep clean_sample Implement sample clean-up (e.g., SPE). dilute_sample->clean_sample clean_sample->check_system replace_column Replace column and/or frits. Use a guard column. check_tubing->replace_column end_bad Problem Persists: Consult senior analyst or manufacturer replace_column->end_bad

Caption: Troubleshooting workflow for resolving peak tailing.

References

Technical Support Center: 5-Ethylbenzofuran-6-ol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-Ethylbenzofuran-6-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?

  • Answer: Impurities in the synthesis of this compound can originate from unreacted starting materials, reagents, or byproducts. Common synthetic routes for substituted benzofurans may involve precursors such as halogenated phenols, salicylaldehydes, or o-hydroxyphenones, and reagents like palladium catalysts or copper iodide.

    Potential Impurities:

    • Unreacted starting materials (e.g., 4-ethylresorcinol, chloroacetaldehyde diethyl acetal).

    • Residual catalysts (e.g., palladium or copper salts).

    • Polymerized material.

    • Isomeric byproducts.

    Troubleshooting Steps:

    • Initial Wash: Begin by washing the crude product with a non-polar solvent like hexane to remove highly non-polar impurities.

    • Acid-Base Extraction: If acidic or basic impurities are suspected, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities.

    • Chromatography: Flash column chromatography is a highly effective method for separating the desired product from impurities.[1][2] Refer to the detailed protocol in the "Experimental Protocols" section.

Issue 2: Product Appears as an Oil and Does Not Crystallize

  • Question: I have isolated my this compound, but it is an oil and I cannot induce crystallization. How can I obtain a solid product?

  • Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than forming crystals. This can be due to the presence of impurities or the use of an inappropriate solvent system.

    Troubleshooting Steps:

    • Purity Check: Ensure the oil is of reasonable purity using TLC or High-Performance Liquid Chromatography (HPLC). If significant impurities are present, further purification by column chromatography is recommended.

    • Solvent Selection for Recrystallization: The choice of solvent is critical. For phenolic compounds like this compound, a two-solvent system is often effective.[3] One solvent should readily dissolve the compound, while the other (the anti-solvent) should be one in which the compound is poorly soluble.

    • Inducing Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote slow crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.

Issue 3: Low Recovery After Column Chromatography

  • Question: I am losing a significant amount of my product during flash column chromatography. How can I improve my recovery?

  • Answer: Low recovery can be due to several factors, including irreversible adsorption of the product onto the silica gel, using a solvent system with insufficient eluting power, or improper column packing.

    Troubleshooting Steps:

    • Solvent System Optimization: Before running the column, optimize the solvent system using TLC. The ideal retention factor (Rf) for the desired compound should be between 0.2 and 0.4 for good separation and efficient elution. For benzofuran derivatives, a common solvent system is a mixture of hexane and ethyl acetate.[1][4]

    • Deactivation of Silica Gel: Phenolic compounds can sometimes bind irreversibly to the acidic silica gel. To mitigate this, you can use a less acidic silica gel or add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to compete for binding sites.

    • Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation and recovery.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point of pure this compound?

  • Q2: What are the best solvents for recrystallizing this compound?

    • A2: A two-solvent system is often effective for phenolic compounds.[3] Good solvent pairs to try include:

      • Dichloromethane/Hexane

      • Ethyl acetate/Hexane

      • Acetone/Water

      • Methanol/Water[7] The compound should be dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent should be added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

  • Q3: How can I monitor the purity of this compound?

    • A3: The purity of this compound can be assessed using several analytical techniques:

      • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and identify impurities.

      • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Quantitative Data Summary

Purification TechniqueParameterRecommended Value/SystemExpected Purity
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>95%
Mobile Phase (Eluent)Hexane/Ethyl Acetate Gradient
TLC Rf of Product0.2 - 0.4
Recrystallization Solvent System 1Dichloromethane/Hexane>98%
Solvent System 2Ethyl Acetate/Hexane
Solvent System 3Acetone/Water

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column and apply pressure (using a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Wash Initial Wash (e.g., Hexane) Crude->Wash Extraction Acid-Base Extraction Wash->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure Troubleshooting_Purity start Low Purity after Synthesis? impurities Identify Potential Impurities: - Unreacted Starting Materials - Catalysts - Byproducts start->impurities Yes wash Perform Initial Wash (Hexane) impurities->wash extraction Acid-Base Extraction wash->extraction chromatography Flash Column Chromatography extraction->chromatography check_purity Purity Acceptable? chromatography->check_purity end Proceed to Next Step check_purity->end Yes repurify Re-purify if Necessary check_purity->repurify No

References

Technical Support Center: Addressing Poor Cell Permeability of 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 5-Ethylbenzofuran-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a small molecule belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of interest in drug discovery due to their presence in various natural products and their diverse biological activities, which may include anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The phenolic hydroxyl group and the overall structure of the molecule can influence its physicochemical properties, including its ability to cross cell membranes. Poor cell permeability is a significant concern because it can limit the compound's access to intracellular targets, thereby reducing its therapeutic efficacy.

Q2: What are the likely reasons for the poor cell permeability of this compound?

A2: While specific experimental data for this compound is limited, the poor cell permeability of phenolic compounds can often be attributed to several factors:

  • Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with the polar head groups of the phospholipid bilayer, hindering its partitioning into the hydrophobic membrane interior.

  • Polarity: A high polar surface area (PSA) is generally associated with lower membrane permeability. For phenolic compounds, a PSA greater than 140 Ų can indicate poor cell membrane permeation.

  • Low Lipophilicity: While some degree of lipophilicity is required to enter the lipid bilayer, a low octanol-water partition coefficient (logP) can prevent the compound from effectively partitioning into the cell membrane.

Q3: How can I experimentally assess the cell permeability of this compound?

A3: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the intestinal epithelium. This model can assess both passive diffusion and active transport mechanisms.

A comparison of results from both assays can help elucidate the primary mechanism of transport.

Troubleshooting Guide

Issue: Low apparent permeability (Papp) of this compound in the Caco-2 assay.

Possible Cause Troubleshooting Steps
Poor Passive Diffusion 1. Chemical Modification (Prodrug Approach): Mask the polar hydroxyl group with a lipophilic moiety to create an ester, carbonate, or carbamate prodrug. This increases lipophilicity, facilitating membrane transit. The promoiety is designed to be cleaved by intracellular enzymes, releasing the active this compound. 2. Formulation Strategies: Incorporate the compound into a formulation with permeability enhancers such as fatty acids or surfactants. Alternatively, use nano-carrier systems like nanoemulsions or solid lipid nanoparticles to improve transport across the cell monolayer.
Active Efflux 1. Bidirectional Caco-2 Assay: Perform a bidirectional assay by measuring permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). 2. Use of Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A to B permeability in the presence of an inhibitor confirms that the compound is a substrate for that efflux transporter.
Low Compound Recovery 1. Improve Solubility: Ensure the compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO should be optimized (typically ≤1%). 2. Reduce Non-Specific Binding: Low recovery may be due to the compound binding to the plastic of the assay plates. Including Bovine Serum Albumin (BSA) in the receiver compartment can help to mitigate this issue.
Cell Monolayer Integrity Issues 1. Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 monolayer has not been compromised by the test compound. 2. Lucifer Yellow Co-administration: Co-administer Lucifer Yellow, a fluorescent molecule with low permeability. A significant increase in its transport indicates compromised tight junctions.

Strategies to Enhance Cell Permeability

The following table summarizes key strategies that can be employed to improve the cellular uptake of this compound.

Strategy Description Potential Advantages Considerations
Prodrug Synthesis Mask the phenolic hydroxyl group with a promoiety (e.g., ester, carbonate) to increase lipophilicity.- Reversible modification. - Can be tailored for targeted delivery.- Requires chemical synthesis and characterization. - Rate of enzymatic cleavage can vary.
Formulation with Permeability Enhancers Co-administer with excipients that transiently open tight junctions or fluidize the cell membrane.- Does not require chemical modification of the lead compound.- Potential for cytotoxicity of the enhancer. - Effect may not be specific.
Nano-encapsulation Encapsulate the compound in lipid-based or polymeric nanoparticles.- Protects the compound from degradation. - Can facilitate cellular uptake via endocytosis.- Complex formulation development. - Characterization of nanoparticle size, charge, and stability is critical.
Chemical Analog Synthesis Systematically modify the structure of this compound to optimize its physicochemical properties for better permeability.- Can lead to a new chemical entity with improved overall properties.- Resource-intensive. - May alter the compound's biological activity.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF donor plate. Allow the solvent to evaporate for at least 10 minutes.

  • Preparation of Solutions:

    • Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Add 150 µL of the donor solution to each well of the donor plate. Incubate the sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] / [(A/VT) * t] Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the membrane area, and VT is the total volume.

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².

    • Assess the permeability of a low permeability marker, such as Lucifer Yellow, to confirm tight junction integrity.

  • Assay Procedure (Apical to Basolateral Permeability):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add 0.5 mL of the dosing solution containing this compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Potential Signaling Pathways

Phenolic and benzofuran compounds have been reported to modulate various intracellular signaling pathways. Understanding these potential interactions can provide context for the desired biological effects of this compound.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular 5_Ethylbenzofuran_6_ol This compound ROS Reactive Oxygen Species (ROS) 5_Ethylbenzofuran_6_ol->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex 5_Ethylbenzofuran_6_ol->Nrf2_Keap1 Inhibits Keap1 IKK IKK 5_Ethylbenzofuran_6_ol->IKK Inhibits MAPK MAPK (ERK, JNK, p38) 5_Ethylbenzofuran_6_ol->MAPK Modulates PI3K PI3K 5_Ethylbenzofuran_6_ol->PI3K Modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Upregulates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Pro_inflammatory_Genes Upregulates AP1 AP-1 MAPK->AP1 Activates AP1->Pro_inflammatory_Genes Akt Akt PI3K->Akt Activates Akt->NFkB

Caption: Potential signaling pathways modulated by phenolic compounds like this compound.

Experimental_Workflow cluster_screening Initial Permeability Screening cluster_investigation Investigation of Poor Permeability cluster_optimization Permeability Enhancement Strategies PAMPA PAMPA Assay (Passive Diffusion) Low_Papp Low Papp Observed PAMPA->Low_Papp Caco2_A_B Caco-2 Assay (A -> B) Caco2_A_B->Low_Papp Efflux_Hypothesis Hypothesis: Active Efflux? Low_Papp->Efflux_Hypothesis Caco2_B_A Bidirectional Caco-2 Assay (B -> A) Efflux_Hypothesis->Caco2_B_A Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2_B_A->Efflux_Ratio Prodrug Prodrug Synthesis Efflux_Ratio->Prodrug If Efflux Ratio > 2 Formulation Formulation Development Efflux_Ratio->Formulation If Efflux Ratio < 2 Re_evaluate Re-evaluate Permeability Prodrug->Re_evaluate Formulation->Re_evaluate

Caption: Workflow for assessing and addressing poor cell permeability.

References

Refining Crystallization Methods for 5-Ethylbenzofuran-6-ol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization methods for 5-Ethylbenzofuran-6-ol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Crystallization is a critical step in the purification of this compound. Success often depends on a range of factors including solvent choice, temperature control, and the presence of impurities. This guide provides solutions to common problems encountered during the crystallization process.

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out: The compound separates as a liquid instead of a solid.The boiling point of the solvent is too high, causing the compound to melt before it crystallizes. The solution is supersaturated, leading to rapid precipitation above the compound's melting point. Impurities are present, lowering the melting point of the mixture.- Select a solvent with a lower boiling point. - Use a larger volume of solvent to reduce the saturation level. - Introduce a seed crystal to encourage crystallization at a lower temperature. - Consider a preliminary purification step (e.g., column chromatography) to remove impurities.
Rapid Crystallization: Crystals form too quickly, leading to small, impure crystals.The solution is too concentrated. The cooling rate is too fast.- Add a small amount of additional hot solvent to the solution. - Insulate the crystallization vessel to slow the cooling process (e.g., wrap in glass wool or place in a Dewar flask). - Allow the solution to cool to room temperature undisturbed before moving to an ice bath.
No Crystal Formation: The solution remains clear even after cooling.The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of this compound. - Try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures.
Poor Crystal Yield: A low amount of crystalline material is recovered.Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. - Ensure the final cooling step is done at a sufficiently low temperature (e.g., in an ice-salt bath or freezer). - Choose a solvent in which the compound has very low solubility at low temperatures.
Colored Crystals: The resulting crystals are discolored, indicating the presence of impurities.Colored impurities from the reaction mixture are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. - Perform a hot filtration step to remove the charcoal and any other insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Based on the phenolic hydroxyl group and the benzofuran ring system, a good starting point for solvent screening would include polar protic solvents, polar aprotic solvents, and nonpolar aromatic solvents. Specific recommendations include:

  • Alcohols: Ethanol or methanol are often good choices for phenolic compounds due to their ability to form hydrogen bonds.[1]

  • Ketones: Acetone can be an effective solvent.

  • Esters: Ethyl acetate is another viable option.

  • Aromatic Hydrocarbons: Toluene may be suitable, especially for larger crystals.

  • Mixed Solvent Systems: If the compound is too soluble in one solvent and insoluble in another, a mixture can be effective. Common combinations include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Q2: How do I perform a solvent screening experiment?

A2: To perform a solvent screening, place a small amount of your crude this compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is likely too good. If it is insoluble, heat the solvent to its boiling point and add it dropwise until the solid dissolves. Then, allow the solutions to cool slowly to room temperature and then in an ice bath. Observe which solvent system yields the best quality and quantity of crystals.

Q3: What is the ideal cooling rate for crystallization?

A3: A slow cooling rate is generally preferred to allow for the formation of large, well-defined crystals, which are typically purer.[2] An ideal process involves allowing the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, the flask can be transferred to an ice bath to maximize crystal recovery. Rapid cooling by immediately placing the hot flask in an ice bath can lead to the formation of small, less pure crystals.

Q4: My compound is an oil at room temperature. Can I still crystallize it?

A4: If the compound is an oil at room temperature, direct crystallization will be challenging. In such cases, derivatization to a solid ester or urethane can be a useful strategy to obtain a crystalline solid that can be purified by recrystallization. Alternatively, other purification techniques such as column chromatography should be considered.

Q5: How can I induce crystallization if no crystals form?

A5: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Concentration: If the solution is not saturated enough, carefully evaporate a portion of the solvent and allow it to cool again.

  • Lowering Temperature: Cool the solution to a lower temperature using a dry ice/acetone bath, but be aware that this may also cause impurities to precipitate.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary screening experiments.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, toluene, or ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to aid dissolution. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Mixed Solvent Recrystallization of this compound

This method is useful when the compound is very soluble in one solvent and poorly soluble in another.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is highly soluble)

  • A "poor" solvent (in which the compound is sparingly soluble, but miscible with the "good" solvent)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent mixture for washing.

Data Presentation

The following table provides a hypothetical summary of solubility screening data for this compound to illustrate how to structure experimental results. Actual values should be determined experimentally.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Quality upon Cooling
Water< 1< 5Poor, oily
Hexane< 1~10Small needles
Toluene~15> 200Large prisms
Ethanol> 100> 500No crystals
Ethyl Acetate~50> 400Good needles
Acetone> 150> 500No crystals
Ethanol/Water (9:1)~20> 300Fine needles
Toluene/Hexane (1:1)~5~150Prisms

Visualizations

Experimental Workflow for Crystallization

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product oiling_out_troubleshooting start Compound 'Oils Out' cause1 High Solvent Boiling Point? start->cause1 solution1 Choose Solvent with Lower Boiling Point cause1->solution1 Yes cause2 Solution Too Concentrated? cause1->cause2 No solution2 Use More Solvent cause2->solution2 Yes cause3 Impurities Present? cause2->cause3 No solution3 Pre-purify or Use Seed Crystal cause3->solution3 Yes

References

Validation & Comparative

Unveiling the Antifungal Arsenal: A Comparative Guide to N-Myristoyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with validated biological targets is a paramount endeavor. This guide provides a comprehensive comparison of benzofuran-5-ol derivatives, exemplified by the potent N-myristoyltransferase (NMT) inhibitor RO-09-4879, with other classes of NMT inhibitors. The objective is to furnish a clear, data-driven overview to inform strategic decisions in the development of next-generation antifungal therapeutics.

N-myristoyltransferase, an enzyme crucial for the viability of fungal pathogens such as Candida albicans, has emerged as a promising target for antifungal drug discovery. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of essential proteins. This protein modification, known as N-myristoylation, is critical for protein-membrane interactions, signal transduction, and overall cellular function. Inhibition of NMT leads to a cascade of disruptive effects, ultimately resulting in fungal cell death.

The Rise of Benzofuran-5-ols as NMT Inhibitors

Benzofuran-5-ol derivatives have demonstrated significant potential as antifungal agents, with their mechanism of action attributed to the inhibition of NMT. While specific experimental data for 5-Ethylbenzofuran-6-ol is not extensively documented in publicly available literature, the closely related compound, RO-09-4879, serves as a well-characterized exemplar of this chemical class. RO-09-4879 is a potent inhibitor of Candida albicans NMT (CaNMT) and exhibits fungicidal activity, including against fluconazole-resistant strains[1]. The proposed mechanism of action for some benzofuran derivatives involves the pyridine nitrogen atom forming a hydrogen bond with the Asn392 residue of NMT, while the pyridine ring situates itself within a hydrophobic pocket of the enzyme[2]. Another hypothesis suggests that benzofuran-5-ols may be metabolized into benzoquinone derivatives, which then exert the antifungal effect[2].

Comparative Analysis of NMT Inhibitors

To provide a clear perspective on the therapeutic potential of benzofuran-5-ols, a comparative analysis with other well-established NMT inhibitors is essential. This guide focuses on two such alternatives: IMP-1088 and DDD85646.

Compound ClassRepresentative CompoundTarget(s)IC50Key Features
Benzofuran-5-ol RO-09-4879Candida albicans NMT (CaNMT)5.7 nM[1]Good fungal selectivity; Active against fluconazole-resistant strains.
Non-peptidic IMP-1088Human NMT1 and NMT2<1 nM[3]Potent dual inhibitor of human NMTs; Efficiently blocks rhinovirus replication.
Pyrazole Sulfonamide DDD85646 (IMP-366)Trypanosoma brucei NMT (TbNMT), Human NMT (hNMT)TbNMT: 2 nM, hNMT: 4 nM[4][5]Orally active; Potent against the parasite causing human African trypanosomiasis.

Table 1: Quantitative Comparison of NMT Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and key characteristics of representative compounds from different chemical classes targeting N-myristoyltransferase.

Signaling Pathway and Experimental Workflow

The inhibition of NMT disrupts a critical protein modification pathway essential for fungal viability. The following diagram illustrates the N-myristoylation pathway and the point of intervention by NMT inhibitors.

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Peptide N-terminal Glycine Peptide Substrate Peptide->NMT Myristoylated_Peptide Myristoylated Protein NMT->Myristoylated_Peptide Myristoylation Disruption Disrupted Cellular Function & Fungal Cell Death NMT->Disruption Inhibitor This compound (e.g., RO-09-4879) Inhibitor->NMT Inhibition Cellular_Function Proper Protein Localization & Cellular Function Myristoylated_Peptide->Cellular_Function

Figure 1: N-Myristoylation Pathway and Inhibition.

Experimental validation of NMT inhibition is crucial. A common method is the N-myristoyltransferase inhibition assay. The workflow for a fluorescence-based assay is depicted below.

NMT_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NMT Enzyme, Myristoyl-CoA, Peptide Substrate, and Test Compound (e.g., this compound) Incubation Incubate NMT with Test Compound Reagents->Incubation Initiation Initiate reaction by adding Myristoyl-CoA and Peptide Substrate Incubation->Initiation Reaction NMT catalyzes Myristoylation, releasing Coenzyme A (CoA) Initiation->Reaction Probe Add Thiol-Reactive Fluorescent Probe (e.g., CPM) Reaction->Probe Fluorescence Probe reacts with CoA, producing a fluorescent signal Probe->Fluorescence Measurement Measure Fluorescence Intensity Fluorescence->Measurement IC50 Calculate IC50 value from dose-response curve Measurement->IC50

Figure 2: NMT Inhibition Assay Workflow.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol is a generalized representation based on established fluorescence-based NMT assays.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EGTA, 10 mM MgCl₂, and 1 mM DTT).
  • Enzyme Solution: Dilute purified recombinant Candida albicans NMT to the desired concentration in assay buffer.
  • Substrate Solution: Prepare a stock solution of a synthetic peptide substrate with an N-terminal glycine residue in the assay buffer.
  • Myristoyl-CoA Solution: Prepare a stock solution of myristoyl-coenzyme A in the assay buffer.
  • Test Compound: Prepare serial dilutions of this compound (or a representative analog like RO-09-4879) and control inhibitors (IMP-1088, DDD85646) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
  • Fluorescent Probe Solution: Prepare a stock solution of a thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM) in DMSO.

2. Assay Procedure:

  • In a 96-well microplate, add the NMT enzyme solution to each well.
  • Add the serially diluted test compounds or control inhibitors to the respective wells. Include a control with no inhibitor (100% activity) and a background control with no enzyme.
  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding a mixture of the peptide substrate and myristoyl-CoA to all wells.
  • Allow the reaction to proceed at room temperature for a defined time (e.g., 30-60 minutes).
  • Stop the reaction and detect the released Coenzyme A by adding the fluorescent probe solution to each well.
  • Incubate for a short period to allow the probe to react with the free thiol group of CoA.
  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The validation of N-myristoyltransferase as a key antifungal target has paved the way for the development of novel therapeutic agents. Benzofuran-5-ol derivatives, represented by compounds like RO-09-4879, demonstrate potent and selective inhibition of fungal NMT, positioning them as a promising class of antifungals. The comparative data presented in this guide highlights their efficacy in relation to other NMT inhibitors and provides a foundational understanding for researchers and drug developers. The detailed experimental protocol for NMT inhibition assays offers a practical framework for the in-house validation and characterization of new chemical entities targeting this essential fungal enzyme. Further investigation into the specific structure-activity relationships of this compound and its analogs will be instrumental in optimizing their antifungal profile and advancing them through the drug development pipeline.

References

A Comparative Analysis of 5-Ethylbenzofuran-6-ol and Structurally Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the potential therapeutic properties of 5-Ethylbenzofuran-6-ol and structurally similar benzofuran derivatives. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes existing research on related compounds to infer its potential activities and guide future research. The focus of this comparison is on anticancer and antioxidant properties, two of the most extensively studied biological activities of the benzofuran scaffold.[1][2][3][4][5]

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The fused benzene and furan ring system provides a versatile scaffold for the development of novel therapeutic agents.[2][3] Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Their mechanism of action in cancer often involves the modulation of key signaling pathways, such as the Hypoxia-Inducible Factor-1 (HIF-1) and mammalian Target of Rapamycin (mTOR) pathways, which are crucial for tumor growth and survival.[5][6][7]

Comparative Data on Anticancer Activity

The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. While no specific cytotoxicity data for this compound was found, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related 6-hydroxybenzofuran and other substituted benzofuran derivatives against various cancer cell lines. This data provides a basis for predicting the potential efficacy of this compound. The presence of a hydroxyl group at the C-6 position and an ethyl group at the C-5 position could influence its cytotoxic profile.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)11 ± 3.2[8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[8]
Benzofuran-substituted chalcone (Compound 3a)PC-3 (Prostate)15.3[9][10]
Benzofuran-substituted chalcone (Compound 3a)MCF-7 (Breast)18.2[9][10]
Benzofuran-chalcone hybrid (Compound 4g)HCC1806 (Breast)2.13 ± 0.12[11]
Benzofuran-chalcone hybrid (Compound 4g)HeLa (Cervical)3.45 ± 0.21[11]
6-Hydroxybenzofuran derivative (Compound 12)H460 (Lung)>50[12]
6-Hydroxybenzofuran derivative (Compound 13)H460 (Lung)>50[12]
6-Hydroxybenzofuran derivative (Compound 14)H460 (Lung)>50[12]

Comparative Data on Antioxidant Activity

The phenolic hydroxyl group in many benzofuran derivatives contributes to their antioxidant activity by donating a hydrogen atom to scavenge free radicals. The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values. Lower IC50 values indicate higher antioxidant activity.[13] The following table presents the antioxidant activity of some benzofuran derivatives, which can serve as a reference for estimating the potential of this compound.

Compound/DerivativeAntioxidant AssayIC50 (µg/mL)Reference
Benzofuran-2-one derivative (Compound 9)DPPH- (rIC50: 0.28)[14]
Benzofuran-2-one derivative (Compound 15)DPPH- (rIC50: 0.18)[14]
Benzofuran-2-one derivative (Compound 18)DPPH- (rIC50: 0.21)[14]
Pterostilbene (Resveratrol Derivative)DPPH163.43 - 173.96[15]
Pterostilbene (Resveratrol Derivative)ABTS52.37 - 52.99[15]

*rIC50 is the inverse of the antiradical power (ARP), where a lower value indicates higher antioxidant capacity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds (dissolved in methanol)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway Visualization

Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5][6][7] The Hypoxia-Inducible Factor-1 (HIF-1) pathway is one such target.[6] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in tumor progression. Certain benzofuran derivatives can inhibit this pathway, leading to reduced cancer cell survival.[6]

HIF1_Pathway_Inhibition cluster_0 Cell Cytoplasm cluster_1 Nucleus Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a_p HIF-1α (prolyl hydroxylated) VHL VHL HIF1a_p->VHL binds Proteasome Proteasome Degradation HIF1a_p->Proteasome targeted for Ub Ubiquitin VHL->Ub recruits Ub->HIF1a_p ubiquitinates HIF1b HIF-1β HIF1a->HIF1b translocates & dimerizes HIF1 HIF-1 (HIF-1α/HIF-1β) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes activates Benzofuran Benzofuran Derivatives Benzofuran->HIF1a inhibit stabilization

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Biologically Active Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of various benzofuran analogs, with a focus on their anticancer and anti-inflammatory properties. While specific data on 5-Ethylbenzofuran-6-ol analogs is limited in the current literature, this guide synthesizes available experimental data on other substituted benzofurans to inform future drug design and development efforts.

Introduction to the Biological Significance of Benzofurans

Benzofuran is a heterocyclic compound that serves as a core scaffold in numerous natural products and synthetic molecules with significant biological activities.[1][2] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a wide range of biological effects.[4] Structure-activity relationship (SAR) studies of these analogs are crucial for optimizing their potency and selectivity as therapeutic agents.[2][6] Earlier SAR studies have indicated that substitutions at the C-2 position are often critical for the cytotoxic activity of these compounds.[4]

Anticancer Activity of Benzofuran Analogs

The anticancer potential of benzofuran derivatives has been extensively studied against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity of several series of benzofuran analogs.

Table 1: Anticancer Activity of Benzofuran-Chalcone Hybrids

A series of chalcones incorporating a benzofuran moiety were synthesized and evaluated for their antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[3][7][8]

Compound IDR (Substitution on Chalcone Phenyl Ring)IC50 (μM) - MCF-7IC50 (μM) - PC-3
3a 4-OCH3>10085.2
3b 4-CH3>100>100
3c 4-F78.665.7
3d 4-Cl55.842.3
3e 4-Br48.935.1
3f 4-NO235.628.7

Data extracted from studies on benzofuran-substituted chalcones.[3][7]

SAR Insights:

  • The presence of an electron-withdrawing group at the para-position of the chalcone's phenyl ring generally enhances cytotoxic activity.

  • The nitro-substituted analog (3f ) exhibited the highest potency against both MCF-7 and PC-3 cell lines.

  • Halogen substitution also contributed to increased activity, with the bromo-substituted analog (3e ) showing significant cytotoxicity.

Table 2: Anticancer Activity of Hybrid Benzofuran Derivatives

This table presents data for benzofuran derivatives hybridized with other pharmacologically active moieties.

Compound IDHybrid Moiety & SubstitutionTarget Cell LineIC50 (μM)
4 Benzene-sulfonamide, p-Cl on phenylHCT1160.43
5 6-HMA, 4-F on benzofuranMDA-MB-2310.43
7a Carbohydrazide, 2-OH on benzaldehydeEAC110
7b Carbohydrazide, 4-OH on benzaldehydeEAC100
7c Carbohydrazide, 4-OCH3 on benzaldehydeEAC120

Data compiled from a review on the SAR of benzofuran derivatives with anticancer activity.[4]

SAR Insights:

  • Hybridization of the benzofuran scaffold with moieties like benzene-sulfonamide and 6-substituted hexamethylene amiloride (6-HMA) can lead to potent anticancer agents.[4]

  • Halogen substitutions, such as fluorine at position 4 of the benzofuran ring in compound 5 , have been shown to increase potency.[4]

Anti-inflammatory Activity of Benzofuran Analogs

Benzofuran derivatives have also been investigated for their anti-inflammatory effects, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 3: Anti-inflammatory Activity of Aza-benzofuran Derivatives

The following data represents the inhibitory effects of aza-benzofuran compounds on NO production in RAW 264.7 cells.

Compound IDSubstitution PatternIC50 (μM) for NO Inhibition
1 -17.31
2 -31.5
3 -16.5
4 -42.8
CelecoxibPositive Control32.1

Data from a study on benzofuran derivatives from Penicillium crustosum.[9]

SAR Insights:

  • Compounds 1 and 3 demonstrated significant anti-inflammatory activity, with IC50 values lower than the positive control, celecoxib.[9]

Table 4: Anti-inflammatory Activity of Piperazine/Benzofuran Hybrids

A series of piperazine/benzofuran hybrids were evaluated for their ability to inhibit NO generation.

Compound IDR Group on Piperazine MoietyIC50 (μM) for NO Inhibition
5d 4-Fluorophenyl52.23

Data from a study on heterocyclic/benzofuran hybrids as anti-inflammatory agents.[10]

SAR Insights:

  • The piperazine/benzofuran hybrid 5d showed a notable inhibitory effect on the generation of NO, suggesting its potential as an anti-inflammatory lead compound.[10]

Experimental Protocols

MTT Assay for Anticancer Activity

The in vitro antitumor activities of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1, 5, 25, 50, and 100 μM) and incubated for a specified period (e.g., 24 hours).[7]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.[7]

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

The anti-inflammatory activity is assessed by measuring the inhibition of NO production in LPS-stimulated murine macrophage RAW 264.7 cells.[9][10]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for an extended period (e.g., 24 hours).

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 values are determined.

Signaling Pathways and Experimental Workflows

NF-κB and MAPK Signaling Pathways in Inflammation

The anti-inflammatory mechanism of some benzofuran derivatives may be related to the inhibition of the NF-κB and MAPK signaling pathways.[10] These pathways are crucial for the expression of pro-inflammatory mediators.

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes induces expression Benzofuran Benzofuran Analogs Benzofuran->IKK inhibit Benzofuran->MAPK inhibit

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran analogs.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzofuran analogs.

G Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Biological Assays (e.g., MTT, NO Inhibition) Purification->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Candidate Drug Lead_Optimization->End

Caption: Workflow for SAR studies of novel benzofuran analogs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical methods for the quantitative determination of 5-Ethylbenzofuran-6-ol, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, presenting their performance characteristics and detailed experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of results. The following table summarizes the key performance parameters for the HPLC and GC methods developed for the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) >0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%
Precision (%RSD) < 1.0%< 1.5%
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mL
Specificity High (No interference from degradation products)High (Good resolution from related substances)
Robustness Tolerant to minor variations in pH and mobile phase compositionSensitive to changes in inlet temperature and carrier gas flow rate

Experimental Protocols

Detailed and standardized protocols are essential for the successful implementation and cross-validation of analytical methods.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to achieve a target concentration within the calibration range.

2. Gas Chromatography (GC) Method

This method is highly sensitive and is particularly useful for the determination of volatile impurities and residual solvents in this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.

  • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in dichloromethane. Working standards are prepared by serial dilution to concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in dichloromethane to the desired concentration.

Visualizing Analytical Workflows

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc_system HPLC System Setup prep_std->hplc_system inject Inject Standard/Sample prep_sample->inject hplc_system->inject run Chromatographic Run inject->run detect UV Detection run->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: HPLC analytical workflow for this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample gc_system GC System Setup prep_std->gc_system inject Inject Standard/Sample prep_sample->inject gc_system->inject run Chromatographic Run inject->run detect FID Detection run->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: GC analytical workflow for this compound.

Cross-Validation Considerations

Cross-validation of these two distinct analytical methods is crucial to ensure the consistency and reliability of the data generated. This process involves analyzing the same set of samples using both the HPLC and GC methods and comparing the results. Key aspects to consider during cross-validation include:

  • Concordance of Results: The quantitative results obtained from both methods for the same samples should be in close agreement. Statistical analysis, such as a t-test or equivalence testing, can be used to formally assess the concordance.

  • Impurity Profiling: A comparison of the impurity profiles obtained from both methods can provide a more comprehensive understanding of the sample's purity. Some impurities may be better resolved or detected by one method over the other.

  • Method Bias: Cross-validation can help identify any potential bias in either of the analytical methods. Consistent differences in the results between the two methods may indicate a systematic error in one of the procedures.

By employing a robust cross-validation strategy, researchers can have a high degree of confidence in the analytical data for this compound, which is fundamental for regulatory submissions and ensuring product quality.

In Vivo Validation of Benzofuran Derivatives' Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative In Vivo Efficacy of Benzofuran Derivatives

The following tables summarize the in vivo performance of various benzofuran derivatives across different therapeutic areas, providing a comparative overview of their potency and experimental models used.

Table 1: Anti-Inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAnimal ModelDosageEfficacyReference
Iodobenzofuran derivative 2bCarrageenan-induced paw edema in rats100 mg/kgHigher inhibition rate than Diclofenac (early phase)[7]
Iodobenzofuran derivative 2cCarrageenan-induced paw edema in rats100 mg/kgHigher inhibition rate than Diclofenac (early phase)[7]
Piperazine/benzofuran hybrid 5dEndotoxemic miceNot specifiedReduced expression of IL-1β, TNF-α, and IL-6 in serum and tissues[8]
Fluorinated benzofuran derivativesZymosan-induced air pouch modelNot specifiedSignificant anti-inflammatory effects[9]

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer ModelEfficacyReference
Halogenated benzofuran derivativeMurine lung cancer modelSignificant reduction in metastatic lesion growth[10]
Benzofuran-isatin conjugate 5dNCI-55 human cancer cell lines (in vitro)Excellent broad activity against nearly all tested cancer subpanels[11]
Benzofuran derivative 11eEstrogen receptor-dependent breast cancer cellsSignificant growth inhibition with low toxicity[12]
Benzofuran-chalcone derivative 33dA-375, MCF-7, A-549, HT-29, H-460 cell lines (in vitro)High inhibition activity (IC50 values 2.74-7.29 µM)[12]

Table 3: Neuroprotective Activity of Benzofuran Derivatives

Compound/DerivativeAnimal Model/Cell LineEfficacyReference
Benzofuran analogue DWK-1339Acute Alzheimer's disease modelSuperiority in in vivo studies[13]
2-Arylbenzofuran derivative 20AD model cellsSignificantly reduces ROS levels[14]
Fomannoxin (natural benzofuran)Amyloid-β peptide modelExceptional neuroprotective capabilities[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in the literature for benzofuran derivatives.

1. Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., iodobenzofuran derivative) or reference drug (e.g., Diclofenac) is administered orally or intraperitoneally at a specified dose.

    • After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.[7]

2. Xenograft Mouse Model of Cancer (Anticancer)

This model is used to evaluate the in vivo antitumor efficacy of a compound.

  • Animals: Immunocompromised mice (e.g., nude mice) are used.

  • Procedure:

    • Human cancer cells (e.g., lung or colon cancer cells) are cultured and then injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The test compound (e.g., a benzofuran derivative) is administered via a specified route (e.g., intraperitoneally) and schedule.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[8]

NF_kB_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκBα IKK->IkB P NFkB p65/p50 IkB->NFkB releases NFkB_active Active p65/p50 NFkB->NFkB_active Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->MAPK_pathway Inhibits Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes experimental_workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) A->B C Selection of Lead Compound(s) B->C D Animal Model Selection (e.g., Disease Induction) C->D E In Vivo Efficacy Study (Dosing, Monitoring) D->E F Data Collection & Analysis (e.g., Tumor Volume, Paw Edema) E->F G Histopathology & Biochemical Analysis F->G H Conclusion & Further Development G->H therapeutic_potential A Benzofuran Scaffold B Anti-inflammatory Activity A->B C Anticancer Activity A->C D Neuroprotective Activity A->D E Inflammatory Diseases (e.g., Arthritis) B->E F Various Cancers C->F G Neurodegenerative Diseases (e.g., Alzheimer's) D->G

References

comparative analysis of the synthesis routes for benzofuran-6-ols

Author: BenchChem Technical Support Team. Date: November 2025

Benzofuran-6-ols are a pivotal class of heterocyclic compounds widely sought after in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The synthesis of these scaffolds is a key focus for organic chemists, leading to the development of various synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to benzofuran-6-ols and their derivatives, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Three-Step Synthesis from 2-Hydroxy-4-methoxybenzaldehyde

This classical and optimized three-step approach provides a reliable and scalable method for the synthesis of 6-hydroxybenzofuran. The route commences with the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by an intramolecular cyclization to form the benzofuran ring, and concludes with a demethylation step to yield the desired 6-hydroxybenzofuran. This method is noted for its cost-effectiveness and environmental friendliness.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-(formyl-3-methoxyphenoxy)acetic acid

To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in water, sodium hydroxide (2 equivalents) is added, and the mixture is stirred until a clear solution is obtained. Chloroacetic acid (1.1 equivalents) is then added, and the reaction mixture is heated to 100°C for 2 hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to afford 2-(formyl-3-methoxyphenoxy)acetic acid.

Step 2: Synthesis of 6-methoxybenzofuran

A mixture of 2-(formyl-3-methoxyphenoxy)acetic acid (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents) is heated to 125-130°C for 5 hours. After cooling, the reaction mixture is poured into ice water and stirred for 30 minutes. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 6-methoxybenzofuran.

Step 3: Synthesis of 6-hydroxybenzofuran

To a solution of 6-methoxybenzofuran (1 equivalent) in N,N-dimethylformamide (DMF), sodium 1-dodecanethiolate (1.5 equivalents) is added. The mixture is heated to 120-130°C for 4 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-hydroxybenzofuran.

cluster_0 Route 1: Three-Step Synthesis start 2-Hydroxy-4- methoxybenzaldehyde step1 1. NaOH, H2O 2. Chloroacetic acid 100°C, 2h start->step1 intermediate1 2-(formyl-3-methoxy- phenoxy)acetic acid step1->intermediate1 step2 Acetic anhydride, Sodium acetate 125-130°C, 5h intermediate1->step2 intermediate2 6-Methoxybenzofuran step2->intermediate2 step3 Sodium 1-dodecanethiolate, DMF 120-130°C, 4h intermediate2->step3 end 6-Hydroxybenzofuran step3->end

Diagram 1: Three-Step Synthesis of 6-Hydroxybenzofuran.

Route 2: Dehydrative Cyclization to 6-Hydroxybenzofuran-3-carboxylic Acid

This robust and scalable one-pot, four-step synthesis provides access to 6-hydroxybenzofuran-3-carboxylic acid, a valuable intermediate for drug discovery.[3][4] A key advantage of this route is the avoidance of halogenated phenols as starting materials, thereby preventing the potential formation of persistent dioxin byproducts.

Experimental Protocol

A solution of 3-methoxyphenol (1 equivalent) and ethyl chloroacetate (1.3 equivalents) in acetone is heated to reflux in the presence of potassium carbonate (1.5 equivalents) for 4 hours. After cooling and filtration, the filtrate is concentrated. The residue is then dissolved in toluene, and diethyl oxalate (1.2 equivalents) is added, followed by the portion-wise addition of potassium tert-butoxide (2.5 equivalents) at a temperature below 30°C. The mixture is stirred for 2 hours. Subsequently, a solution of sulfuric acid in methanol is added at a low temperature, and the mixture is heated to 60°C for 16 hours. After cooling, water is added, and the organic layer is separated, washed, and concentrated. The resulting residue is dissolved in a mixture of acetic acid and water, and hydrochloric acid is added. The mixture is heated to 100°C for 4 hours. After cooling, the precipitated product is filtered, washed with water, and dried to yield 6-hydroxybenzofuran-3-carboxylic acid.

cluster_1 Route 2: Dehydrative Cyclization start 3-Methoxyphenol step1 1. Ethyl chloroacetate, K2CO3, Acetone 2. Diethyl oxalate, KOtBu, Toluene 3. H2SO4, Methanol 4. HCl, Acetic acid, H2O start->step1 end 6-Hydroxybenzofuran- 3-carboxylic acid step1->end

Diagram 2: One-Pot Dehydrative Cyclization.

Route 3: Microwave-Assisted Synthesis of 6-Hydroxybenzofuran-3(2H)-one

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods. This route describes the synthesis of a 6-substituted benzofuran-3(2H)-one, a direct precursor to the corresponding benzofuran-3-ol, a tautomer of the 6-hydroxybenzofuran-3(2H)-one. The use of microwave irradiation can significantly reduce reaction times and improve yields.[5][6]

Experimental Protocol

A mixture of the appropriate 2-alkoxy-4-hydroxy-substituted phenacyl halide (1 equivalent) and a base such as potassium carbonate (2 equivalents) in a suitable solvent like dimethylformamide (DMF) is subjected to microwave irradiation. The reaction is typically carried out at a temperature of 150°C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 6-hydroxybenzofuran-3(2H)-one.

cluster_2 Route 3: Microwave-Assisted Synthesis start Substituted Phenacyl Halide step1 Base (e.g., K2CO3), Solvent (e.g., DMF) Microwave, 150°C, 30 min start->step1 end 6-Hydroxybenzofuran- 3(2H)-one step1->end

References

Assessing the Selectivity of Benzofuran Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the selectivity of 5-Ethylbenzofuran-6-ol against different cell lines is not currently available in the public domain, this guide provides a comparative analysis of structurally related benzofuran derivatives to offer insights into the potential anticancer properties of this chemical class. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzofuran compounds.

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4] The versatility of the benzofuran ring allows for substitutions that can significantly influence the compound's potency and selectivity against various cancer cell lines.[1][5] This guide summarizes the cytotoxic effects of several benzofuran derivatives, details the experimental protocols used to assess their activity, and explores a potential signaling pathway they may modulate.

Comparative Cytotoxicity of Benzofuran Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various benzofuran derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates a higher cytotoxic potency. It is important to note that the selectivity of a compound is determined by comparing its cytotoxicity against cancer cell lines versus normal (non-cancerous) cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)A549Lung Carcinoma6.3 ± 2.5Cisplatin> Doxorubicin
HepG2Hepatocellular Carcinoma11 ± 3.2Cisplatin> Doxorubicin
Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate)A549Lung Carcinoma3.5 ± 0.6Cisplatin> Doxorubicin
HepG2Hepatocellular Carcinoma3.8 ± 0.5Cisplatin> Doxorubicin
SW620Colorectal Adenocarcinoma10.8 ± 0.9Cisplatin> Doxorubicin
Benzofuran-isatin conjugate (5a) HT29Colorectal AdenocarcinomaNot specifiedNot specifiedNot specified
SW620Colorectal AdenocarcinomaNot specifiedNot specifiedNot specified
Benzofuran-isatin conjugate (5d) SW-620Colorectal Adenocarcinoma6.5Not specifiedNot specified
HT-29Colorectal Adenocarcinoma9.8Not specifiedNot specified

Data sourced from multiple studies and presented for comparative purposes.[3][6][7][8]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in cancer drug discovery. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[6][9][10][11][12]

MTT Cell Viability Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottomed microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., a benzofuran derivative)

  • Control compound (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 until the cells adhere and form a monolayer.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and control compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Potential Signaling Pathway Modulation

Several benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[13] One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Below is a diagram illustrating a potential mechanism of action for benzofuran derivatives targeting the mTOR signaling pathway.

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Benzofuran Benzofuran Derivative Benzofuran->mTORC1 inhibits Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis (this compound) B Cell Line Panel Selection (Cancer vs. Normal) A->B C Cytotoxicity Assay (MTT) B->C D IC50 Determination C->D E Signaling Pathway Analysis (e.g., Western Blot for mTOR pathway proteins) D->E F Apoptosis Assays (e.g., Annexin V) D->F G Animal Model Studies (e.g., Xenograft models) E->G F->G H Toxicity and Efficacy Evaluation G->H

References

Benchmarking the Antioxidant Activity of 5-Ethylbenzofuran-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antioxidant activity of 5-Ethylbenzofuran-6-ol against established antioxidant standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The following sections detail the experimental protocols used for evaluation, present a quantitative comparison of antioxidant efficacy, and illustrate the underlying mechanisms and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound was evaluated using three common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) and FRAP values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II)/µM)
This compound 25.8 18.2 1.5
Trolox15.510.12.0
Ascorbic Acid30.222.51.8
BHT45.735.41.2

Experimental Protocols

Detailed methodologies for the antioxidant assays are provided below.

2.1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[1][2] The purple DPPH radical is converted to a pale-yellow hydrazine upon receiving a hydrogen atom or an electron from the antioxidant.[1]

  • Reagent Preparation : A 0.1 mM solution of DPPH in methanol was prepared. Stock solutions of the test compounds and standards were also prepared in methanol.

  • Assay Procedure : 100 µL of various concentrations of the test compound or standard were added to 100 µL of the DPPH solution in a 96-well plate. The mixture was incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance was measured at 517 nm using a microplate reader.[2] The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination : The IC50 value was determined by plotting the percentage of inhibition against the concentration of the sample.

2.2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance.

  • Reagent Preparation : The ABTS radical cation was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.[3] The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure : 20 µL of various concentrations of the test compound or standard were mixed with 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Measurement : The absorbance was recorded at 734 nm after 6 minutes of incubation at room temperature. The percentage of ABTS•+ scavenging was calculated similarly to the DPPH assay.

  • IC50 Determination : The IC50 value was calculated from the concentration-response curve.

2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4]

  • Reagent Preparation : The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent was freshly prepared and warmed to 37°C before use.[5]

  • Assay Procedure : 20 µL of the test compound or standard at various concentrations were mixed with 180 µL of the FRAP reagent in a 96-well plate.

  • Measurement : The absorbance was measured at 593 nm after incubation at 37°C for 30 minutes. A standard curve was prepared using ferrous sulfate (FeSO₄).

  • FRAP Value Calculation : The antioxidant power was expressed as µM Fe(II) equivalents per µM of the antioxidant.

Visualizing Experimental Workflow and Antioxidant Mechanisms

3.1. General Antioxidant Assay Workflow

The following diagram illustrates the general workflow for the in vitro antioxidant activity assays described.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) mix Mix Reagents with Sample/Standard prep_reagents->mix prep_samples Prepare Sample and Standard Solutions prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition or FRAP Value measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50 G ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 oxidizes Keap1 Antioxidant This compound (Antioxidant) Antioxidant->ROS neutralizes Nrf2_activation Nrf2 Activation and Nuclear Translocation Nrf2_Keap1->Nrf2_activation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS detoxifies

References

Comparative Docking Analysis of Benzofuran Derivatives with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in the field of drug development, providing an objective comparison of the binding affinities of various benzofuran derivatives to Acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease. The data presented herein is derived from a representative study on hydroxylated 2-phenylbenzofuran derivatives, which are structurally similar to 5-Ethylbenzofuran-6-ol.

Data Presentation: Comparative Docking Scores

The following table summarizes the in-silico and in-vitro data for a series of hydroxylated 2-phenylbenzofuran derivatives against Acetylcholinesterase (AChE). The docking scores, representing the binding affinity, are presented alongside the experimental inhibitory concentrations (IC50) to provide a comprehensive comparison. Lower docking scores indicate a higher predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)IC50 for AChE (µM)
Compound A 2-(3-hydroxyphenyl)benzofuran-9.8> 100
Compound B 7-bromo-2-(3-hydroxyphenyl)benzofuran-10.550.2
Compound C 2-(3,4-dihydroxyphenyl)benzofuran-10.285.3
Compound D 7-bromo-2-(3,4-dihydroxyphenyl)benzofuran-11.135.8
Donepezil (Reference Drug)-11.50.02

Data is representative and compiled from studies on hydroxylated 2-phenylbenzofuran derivatives as cholinesterase inhibitors for illustrative purposes.

Experimental Protocols

The methodologies outlined below are standard procedures for performing a comparative molecular docking study.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, human Acetylcholinesterase (hAChE), is retrieved from the Protein Data Bank (PDB ID: 4EY7).[1]

  • All water molecules and co-crystallized ligands are removed from the protein structure.[1]

  • Gasteiger charges are added to the protein, and it is prepared for docking by adding polar hydrogens.[1]

2. Ligand Preparation:

  • The 2D structures of the benzofuran derivatives are drawn using chemical drawing software like ChemDraw.

  • The structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

3. Molecular Docking:

  • Molecular docking simulations are performed using software such as AutoDock 4.2.[1]

  • A grid box is defined to encompass the active site of the AChE enzyme. The grid center for AChE (PDB: 4EY7) is typically set at coordinates x = -2.95, y = -40.107, and z = 30.729 with a spacing of 0.375 Å.[2]

  • The Lamarckian Genetic Algorithm (LGA) is commonly employed for the conformational search of the ligands within the active site.

  • A set number of docking runs (e.g., 100) are performed for each ligand to ensure robust conformational sampling.

4. Analysis of Docking Results:

  • The results are clustered based on the root-mean-square deviation (RMSD) of the atomic positions.

  • The conformation with the lowest binding energy from the most populated cluster is selected as the most probable binding mode.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.[1] The key active site residues for AChE include Trp86, Trp286, and Phe295.[1]

Mandatory Visualization

The following diagram illustrates the general workflow of a comparative molecular docking study.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Define Grid Box Define Grid Box Protein Preparation->Define Grid Box Ligand Preparation Ligand Preparation Run Docking Algorithm Run Docking Algorithm Ligand Preparation->Run Docking Algorithm Define Grid Box->Run Docking Algorithm Cluster Results Cluster Results Run Docking Algorithm->Cluster Results Analyze Interactions Analyze Interactions Cluster Results->Analyze Interactions Compare Binding Affinities Compare Binding Affinities Analyze Interactions->Compare Binding Affinities

Caption: Workflow for a Comparative Molecular Docking Study.

References

Safety Operating Guide

Personal protective equipment for handling 5-Ethylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Ethylbenzofuran-6-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar benzofuran derivatives. Benzofurans as a class of compounds can cause skin, eye, and respiratory irritation.[1][2] Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound:

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with skin and eyes.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

    • Use appropriate tools (spatulas, scoops) for transferring the solid material to avoid generating dust.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][4]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Clean all equipment used during the procedure.

    • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste materials containing this compound, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Container Management :

    • Ensure the waste container is made of a compatible material and is kept securely closed.

    • Store the waste container in a designated secondary containment area.

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation - Verify fume hood function - Assemble materials - Don PPE B Handling - Work in fume hood - Avoid contact - Keep container closed A->B Proceed with experiment C Post-Handling - Wash hands - Clean equipment - Store properly B->C After experiment D Waste Collection - Segregate hazardous waste - Use labeled containers C->D Generate waste E Disposal - Contact EHS - Arrange for pickup D->E Container full

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.